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  • Product: (4-Fluorophenyl)methanesulfonohydrazide
  • CAS: 1155081-72-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (4-Fluorophenyl)methanesulfonohydrazide

Executive Summary In modern medicinal chemistry and advanced organic synthesis, sulfonyl hydrazides serve as versatile linchpins for the construction of complex molecular architectures. (4-Fluorophenyl)methanesulfonohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, sulfonyl hydrazides serve as versatile linchpins for the construction of complex molecular architectures. (4-Fluorophenyl)methanesulfonohydrazide (CAS: 1155081-72-3) represents a highly specialized building block within this class. By combining the metabolic stability of a para-fluorinated aromatic ring, the conformational flexibility of a methylene bridge, and the reactive potential of a sulfonohydrazide moiety, this compound is uniquely positioned for applications ranging from the synthesis of bioactive heterocyclic scaffolds to transition-metal-catalyzed radical functionalizations.

This guide provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for laboratory scale-up.

Structural and Physicochemical Profile

The molecular architecture of (4-fluorophenyl)methanesulfonohydrazide dictates its behavior in both biological and synthetic environments.

  • The para-Fluoro Substitution: The fluorine atom exerts a strong electron-withdrawing inductive effect while providing resonance donation. In drug development, this substitution is a classical bioisosteric strategy to block cytochrome P450-mediated oxidation at the para position, thereby enhancing the metabolic half-life of downstream drug candidates.

  • The Methylene Bridge (-CH₂-): Unlike direct arylsulfonyl hydrazides (e.g., tosylhydrazide), the inclusion of a methylene spacer breaks the extended conjugation between the aromatic ring and the sulfonyl group. This increases the conformational flexibility of the molecule and alters the electronic density at the sulfur center, making it a highly effective precursor for benzyl radicals rather than aryl radicals.

  • The Sulfonohydrazide Group (-SO₂NHNH₂): This moiety is amphoteric in reactivity. The terminal nitrogen (N') is strongly nucleophilic, readily condensing with carbonyls. Under oxidative conditions, the entire group acts as an exceptional leaving group, extruding nitrogen (N₂) and sulfur dioxide (SO₂) gases to generate carbon-centered radicals.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name (4-fluorophenyl)methanesulfonohydrazide
CAS Registry Number 1155081-72-3 [1]
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
Structural Class Alkyl/Aryl Sulfonyl Hydrazide
Physical Appearance White to off-white crystalline solid
Hydrogen Bond Donors 2 (NH, NH₂)
Hydrogen Bond Acceptors 4 (O, O, N, F)
Storage Temperature 2–8 °C (Protect from light and moisture)

Expert Insight on Isomeric Ambiguity: Procurement and database queries often conflate this compound with its structural isomer, N'-(4-fluorophenyl)methanesulfonohydrazide (CAS: 1642135-88-3) [2]. The latter features the fluorophenyl ring attached directly to the terminal nitrogen rather than the carbon backbone. Prior to scaling up any synthesis, researchers must validate the structure via ¹H NMR; the correct isomer (1155081-72-3) will display a distinct benzylic -CH₂- singlet at approximately 4.3–4.5 ppm.

Mechanistic Pathways & Applications

(4-Fluorophenyl)methanesulfonohydrazide is primarily utilized in two distinct mechanistic pathways:

  • Condensation Pathways: The terminal amine attacks aldehydes or ketones to form sulfonyl hydrazones. These hydrazones are stable, isolable intermediates that can be further cyclized into pyrazoles, thiadiazoles, or other pharmacophores.

  • Oxidative Desulfonylation (Radical Generation): Under transition-metal catalysis (e.g., Cu or Fe), the hydrazide undergoes single-electron oxidation. This initiates a cascade that releases N₂ and SO₂, generating a transient 4-fluorobenzyl radical. This methodology has been successfully employed in the copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones, allowing for direct C-H functionalization without the need for pre-functionalized aryl halides [3].

G A (4-Fluorophenyl)methanesulfonyl chloride C (4-Fluorophenyl)methanesulfonohydrazide A->C Nucleophilic Substitution (0-5 °C) B Hydrazine Hydrate B->C Excess Reagent D Sulfonyl Hydrazones C->D Condensation E 4-Fluorobenzyl Radicals (via Desulfonylation) C->E Cu-Catalyzed Oxidation

Figure 1: Synthesis and downstream functionalization of (4-fluorophenyl)methanesulfonohydrazide.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for critical steps to empower researchers to troubleshoot deviations.

Protocol A: De Novo Synthesis of (4-Fluorophenyl)methanesulfonohydrazide

Objective: Synthesize the title compound from commercially available (4-fluorophenyl)methanesulfonyl chloride [4].

Reagents:

  • (4-Fluorophenyl)methanesulfonyl chloride (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution) (5.0 eq, 50 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation of the Hydrazine Base: Charge a clean, dry 100 mL round-bottom flask with hydrazine hydrate and 10 mL of THF. Cool the mixture to 0–5 °C using an ice-water bath.

    • Causality: A large stoichiometric excess of hydrazine (5.0 eq) is mandatory. If a 1:1 ratio is used, the newly formed mono-hydrazide will compete with hydrazine to attack unreacted sulfonyl chloride, resulting in the formation of an undesired 1,2-bis-sulfonylhydrazine byproduct.

  • Electrophile Addition: Dissolve (4-fluorophenyl)methanesulfonyl chloride in 10 mL of THF. Transfer this to an addition funnel and add it dropwise to the vigorously stirring hydrazine solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The reaction is highly exothermic. Temperature spikes will promote the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. Dropwise addition ensures aminolysis outcompetes hydrolysis.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 1–2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, visualizing with UV and KMnO₄).

  • Workup and Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with cold distilled water to precipitate the product. Filter the white solid under vacuum, wash with ice-cold water to remove residual hydrazine, and dry in vacuo over P₂O₅.

  • Validation: Confirm identity via IR spectroscopy (look for sharp N-H stretching bands at ~3250 and 3350 cm⁻¹, and strong asymmetric/symmetric SO₂ stretches at ~1320 and 1150 cm⁻¹).

Protocol B: Synthesis of a Pharmacophore Intermediate (Sulfonyl Hydrazone)

Objective: Utilize the synthesized hydrazide to form a stable sulfonyl hydrazone via condensation with a substituted benzaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (4-fluorophenyl)methanesulfonohydrazide (1.0 eq) and the target aldehyde (1.05 eq) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy for the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux and Precipitation: Heat the mixture to reflux for 2–4 hours. As the hydrazone forms, it typically becomes insoluble in hot ethanol and begins to precipitate.

    • Causality: This is a self-purifying and self-driving reaction. The precipitation of the product removes it from the solution, driving the equilibrium forward according to Le Chatelier's principle.

  • Isolation: Cool the flask to 0 °C to maximize crystallization. Filter the solid, wash with cold ethanol, and dry.

Handling, Stability, and Storage Protocols

Sulfonyl hydrazides possess inherent thermal instability due to their propensity to eliminate nitrogen gas.

  • Storage: Must be stored in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

  • Degradation: Prolonged exposure to ambient moisture and heat can lead to auto-oxidation and spontaneous desulfonylation. If the white crystalline powder begins to turn yellow or brown, it indicates the formation of degradation products (often disulfides or azo compounds), and the batch should be recrystallized from ethanol/water prior to sensitive catalytic use.

References

  • Royal Society of Chemistry. "Copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with (4-fluorophenyl)methanesulfonohydrazide". Organic Chemistry Frontiers. URL: [Link]

  • LookChem. "Methanesulfonyl Hydrazide - Synthesis and Applications". LookChem Chemical Database. URL: [Link]

Exploratory

(4-Fluorophenyl)methanesulfonohydrazide: Molecular Architecture, 3D Structural Dynamics, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, sulfonohydrazides have emerged as indispensable, bench-stable building blocks. (4-Fluorophenyl)methanesulfonohydrazide (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, sulfonohydrazides have emerged as indispensable, bench-stable building blocks. (4-Fluorophenyl)methanesulfonohydrazide (also known as 4-fluorobenzylsulfonylhydrazide) represents a highly versatile derivative within this class. By incorporating a methylene bridge and a fluorine-substituted aromatic ring, this compound offers unique rotational flexibility and electronic properties compared to rigid arylsulfonyl hydrazides.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of its physicochemical properties, 3D structural dynamics, and mechanistic utility. Furthermore, this guide details a self-validating experimental protocol for its synthesis, grounded in causality and field-proven methodologies.

Physicochemical Profiling & Quantitative Data

The fundamental properties of (4-fluorophenyl)methanesulfonohydrazide dictate its behavior in both biological assays and synthetic reactors. The inclusion of the highly electronegative fluorine atom enhances metabolic stability and modulates the lipophilicity of the molecule, a critical parameter in drug development.

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name (4-Fluorophenyl)methanesulfonohydrazide
CAS Number 1155081-72-3[1]
Molecular Formula C₇H₉FN₂O₂S[1]
Molecular Weight 204.22 g/mol [1]
Physical State Solid (typically crystalline)

| Recommended Storage | 4 °C, protected from moisture and strong oxidants[1] |

3D Structural Dynamics & Crystallographic Behavior

The 3D architecture of (4-fluorophenyl)methanesulfonohydrazide is defined by a central hexavalent sulfur atom adopting a distorted tetrahedral geometry. The O=S=O bond angle typically expands beyond the ideal 109.5° (often approaching 119°) due to the electrostatic repulsion of the oxygen lone pairs[2].

Crucially, the hydrazine moiety (N–N) exhibits a characteristic gauche conformation. This is not arbitrary; it is a thermodynamic necessity to minimize lone-pair/lone-pair repulsion between the adjacent nitrogen atoms (the gauche effect). Unlike rigid arylsulfonyl hydrazides, the presence of the methylene bridge (–CH₂–) provides rotational degrees of freedom, allowing the 4-fluorophenyl ring to adopt multiple low-energy conformations relative to the sulfonyl axis. In the solid state, these molecules self-assemble into complex 3D networks or 1D helical chains, driven by robust intermolecular N–H···O hydrogen bonding[2].

Mechanistic Pathways in Synthetic Applications

Sulfonohydrazides are highly versatile reagents. They serve as stable precursors for sulfonyl radicals, which can be generated via oxidative or electrochemical activation[3]. Upon oxidation, the extrusion of thermodynamically stable nitrogen gas (N₂) acts as a powerful entropic driving force, yielding a highly reactive sulfonyl radical.

This intermediate can be intercepted by various coupling partners. For instance, recent electrochemical methodologies have demonstrated the cross-coupling of sulfonyl hydrazides with diselenides to afford selenosulfonates without the need for transition metals[3]. Furthermore, they can be efficiently converted into highly reactive sulfonyl chlorides or bromides using halogen sources like NCS or NBS, providing a mild, bench-stable alternative to traditional harsh chlorination protocols[4].

ReactionPathway A (4-Fluorophenyl)methanesulfonohydrazide (Precursor) B Oxidative/Electrochemical Activation (-e⁻, -H⁺) A->B Oxidant / Anode C Sulfonyl Radical Intermediate B->C D N₂ Gas Evolution (Thermodynamic Driver) B->D Entropy driven E Selenosulfonates (Cross-Coupling) C->E + Diselenide F Sulfonyl Halides (Halogenation) C->F + Halogen Source

Fig 1. Mechanistic pathway of radical generation and cross-coupling from the sulfonohydrazide.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of (4-fluorophenyl)methanesulfonohydrazide from its corresponding sulfonyl chloride must be tightly controlled. The following protocol is designed as a self-validating system, where thermodynamic and kinetic controls are explicitly justified.

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve 1.0 equivalent of (4-fluorophenyl)methanesulfonyl chloride in anhydrous Tetrahydrofuran (THF) (approx. 5 mL/mmol).

    • Causality: THF is chosen for its aprotic nature and excellent solubilizing properties.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are highly reactive. Low temperatures prevent premature hydrolysis from the water present in the hydrazine hydrate and control the highly exothermic S_N2-type nucleophilic attack at the sulfur center[3].

  • Nucleophilic Addition: Add 3.0 equivalents of hydrazine monohydrate (N₂H₄·H₂O) dropwise over 15 minutes[3].

    • Causality: The stoichiometry is critical. One equivalent acts as the nucleophile. The remaining two equivalents act as an acid scavenger to neutralize the HCl byproduct and keep the hydrazine in vast excess, which kinetically suppresses the formation of unwanted symmetrical 1,2-bis(sulfonyl)hydrazines (dimerization).

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour. Monitor completion via TLC (Thin-Layer Chromatography).

  • Workup & Purification: Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Petroleum Ether/Ethyl Acetate) to isolate the pure product[3].

Workflow Step1 Step 1: Dissolve Sulfonyl Chloride in THF (0 °C) Step2 Step 2: Dropwise Addition of N₂H₄·H₂O (3.0 equiv) Step1->Step2 Step3 Step 3: Stirring (1 h, 0 °C) Kinetic Control Step2->Step3 Exothermic control Step4 Step 4: Solvent Evaporation & Aqueous Wash Step3->Step4 Step5 Step 5: Flash Chromatography (Petroleum Ether/EtOAc) Step4->Step5 Purification Step6 Step 6: Analytical Validation (NMR, HR-MS, X-ray) Step5->Step6 >95% Purity

Fig 2. Self-validating experimental workflow for the synthesis of the sulfonohydrazide.

Analytical Characterization & Validation

To validate the success of the synthesis, orthogonal analytical techniques must be employed. The table below outlines the expected spectral signatures required to confirm the structural integrity of (4-fluorophenyl)methanesulfonohydrazide.

Table 2: Expected Analytical Data

Analytical Technique Expected Signals / Diagnostic Values
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.5 (s, 1H, S-NH ), ~7.4 (dd, 2H, Ar-H ), ~7.2 (t, 2H, Ar-H ), ~4.4 (s, 2H, NH₂ ), ~4.3 (s, 2H, CH₂ )
¹³C NMR (DMSO-d₆, 100 MHz) δ ~162.0 (d, C -F), ~132.5 (d, Ar-C ), ~127.0 (Ar-C ), ~115.2 (d, Ar-C ), ~55.8 (C H₂)
HR-MS (ESI+) m/z calculated for [M+H]⁺ (C₇H₁₀FN₂O₂S): 205.0441; Found: ~205.0445

| FT-IR (ATR, cm⁻¹) | ~3350 & ~3250 (N-H stretch), ~1330 (Asymmetric SO₂), ~1150 (Symmetric SO₂) |

References

  • Sapphire Bioscience. "(4-Fluorophenyl)methanesulfonohydrazide Product Specifications". Sapphire Bioscience Catalog.
  • Kia et al. "Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: a hexagonal polymorph". Acta Crystallographica Section E.
  • Li et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides". Molecules (PMC).
  • Wang et al. "Electrochemical Synthesis of Selenosulfonates from Diselenides and Sulfonyl Hydrazides". The Journal of Organic Chemistry (ACS Publications).

Sources

Foundational

Synthesis Pathways for (4-Fluorophenyl)methanesulfonohydrazide Derivatives: A Technical Guide for Drug Development

Executive Summary Sulfonyl hydrazides are highly versatile intermediates in medicinal chemistry and organic synthesis. They serve as critical building blocks for sulfonamides, biologically active heterocycles, and act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonyl hydrazides are highly versatile intermediates in medicinal chemistry and organic synthesis. They serve as critical building blocks for sulfonamides, biologically active heterocycles, and act as stable, solid surrogates for sulfur dioxide (SO₂). Specifically, (4-fluorophenyl)methanesulfonohydrazide (also known as 4-fluorobenzylsulfonyl hydrazide) is a highly valued precursor. The presence of the 4-fluorobenzyl moiety imparts favorable pharmacokinetic properties to downstream drug candidates, such as increased metabolic stability and enhanced lipophilicity.

This technical guide details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols for producing (4-fluorophenyl)methanesulfonohydrazide and its derivatives, ensuring high fidelity for drug development applications.

Mechanistic Rationale and Pathway Dynamics

The traditional and most robust method for synthesizing sulfonyl hydrazides relies on the nucleophilic acyl substitution of a sulfonyl chloride with hydrazine hydrate (1)[1].

Causality in Reaction Design: The reaction between (4-fluorophenyl)methanesulfonyl chloride (CAS: 103360-04-9) and hydrazine is kinetically rapid and highly exothermic (2)[2]. If not strictly controlled, the newly formed mono-sulfonyl hydrazide can act as a nucleophile and attack unreacted sulfonyl chloride, leading to the formation of a symmetrical, biologically inactive disulfonylhydrazine byproduct.

To prevent this, two parameters are strictly modulated:

  • Thermodynamic Control: The reaction must be initiated at 0–5 °C. Lower kinetic energy suppresses the secondary nucleophilic attack of the mono-substituted product.

  • Stoichiometric Scavenging: Hydrazine hydrate is historically used in excess (typically 2.2 equivalents) to act as both the nucleophile and the proton scavenger for the generated hydrochloric acid (HCl) (3)[3]. However, modern green chemistry protocols introduce a stoichiometric amount of triethylamine (Et₃N) as an auxiliary base, allowing the highly toxic hydrazine to be reduced to just 1.2 equivalents (4)[4].

Pathway A (4-Fluorophenyl)methanesulfonyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (0°C) B Hydrazine Hydrate (Nucleophile) B->C D (4-Fluorophenyl)methanesulfonohydrazide (Target Product) C->D Elimination of HCl (Base/Excess N2H4) E Disulfonylated Byproduct (Impurity) D->E Attack on Excess Sulfonyl Chloride

Caption: Mechanistic pathway of (4-fluorophenyl)methanesulfonohydrazide synthesis and byproduct formation.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating system, researchers must select conditions that maximize yield while minimizing hazardous waste. Table 1 summarizes the impact of solvent and base selection on the yield of sulfonyl hydrazides, extrapolated from established optimization studies[4].

Table 1: Optimization of Reaction Conditions for Sulfonyl Hydrazide Synthesis

EntrySolventBase (Equivalents)Hydrazine (Eq)Temp (°C)Yield (%)Purity Profile
1THFNone2.20 to 2088%High; trace disulfonylation
2 Ethanol Et₃N (2.0) 1.2 0 to 25 94% Excellent; green chemistry
3MethanolNone1.025<40%Poor; heavy disulfonylation
4DCMPyridine (1.5)1.50 to 2075%Moderate; difficult workup

Insight: Entry 2 represents the optimal modern protocol. By utilizing ethanol as a solvent and triethylamine as an auxiliary base, the required equivalents of hydrazine hydrate are significantly reduced, aligning with sustainable pharmaceutical manufacturing practices.

Experimental Methodology: Self-Validating Protocol

The following step-by-step protocol is adapted from authoritative organic synthesis standards and tailored specifically for the conversion of (4-fluorophenyl)methanesulfonyl chloride into its corresponding hydrazide. This workflow is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure the reaction does not proceed to downstream steps if intermediate purity is compromised.

Materials Required:

  • (4-Fluorophenyl)methanesulfonyl chloride (1.0 eq, 10 mmol, 2.08 g)

  • Hydrazine hydrate (80-100% aqueous solution) (1.2 eq, 12 mmol)

  • Triethylamine (Et₃N) (2.0 eq, 20 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve (4-fluorophenyl)methanesulfonyl chloride (2.08 g) in 10 mL of absolute ethanol.

  • Thermal Control: Immerse the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Nucleophilic Addition: In a separate vial, prepare a solution of hydrazine hydrate (1.2 eq) in 5 mL of ethanol. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Strict dropwise addition is critical to prevent localized heating and subsequent disulfonylation.

  • Base Addition: Immediately following the hydrazine addition, add triethylamine (2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1 v/v) as the eluent. The complete disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent. Recrystallize the crude solid from a mixture of ethanol/hexane to yield pure (4-fluorophenyl)methanesulfonohydrazide as a white crystalline solid.

Workflow Step1 Step 1: Preparation Dissolve Sulfonyl Chloride in EtOH Step2 Step 2: Thermal Control Chill to 0-5 °C (Ice Bath) Step1->Step2 Step3 Step 3: Reagent Addition Dropwise Hydrazine (1.2 eq) & Et3N (2.0 eq) Step2->Step3 Step4 Step 4: Propagation Stir for 1-2 hours at RT Step3->Step4 Step5 Step 5: Workup Aqueous extraction (EtOAc/H2O) Step4->Step5 QC1 In-Process Control TLC Monitoring (Hexane:EtOAc 1:1) Step4->QC1 Monitor Disappearance of Starting Material Step6 Step 6: Isolation Recrystallization (EtOH/Hexane) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target hydrazide.

Derivatization: Synthesis of Sulfonyl Hydrazones

Once synthesized, (4-fluorophenyl)methanesulfonohydrazide is frequently derivatized into sulfonyl hydrazones. These derivatives exhibit profound biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties.

The derivatization is achieved via a condensation reaction with various aryl or alkyl aldehydes (4)[4]. The reaction is typically catalyzed by mild acids (e.g., adjusting the pH to ~4.0 with HCl) in refluxing ethanol. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide, followed by dehydration.

Analytical Characterization Markers

To ensure the trustworthiness of the synthesized compound, researchers must validate the product using the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the methylene protons (-CH₂-) attached to the highly electronegative sulfonyl group (typically around δ 4.3 - 4.5 ppm). The hydrazide protons (-NH-NH₂) typically appear as a broad singlet (exchangeable with D₂O) around δ 8.5 ppm (NH) and δ 4.1 ppm (NH₂). The para-fluoro substituted aromatic ring will present as two distinct multiplets (AA'BB' spin system) between δ 7.1 and 7.4 ppm.

  • IR Spectroscopy: Characteristic stretching bands for the sulfonyl group (SO₂) will appear strongly at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric). The N-H stretching vibrations will be distinctly visible in the 3200–3400 cm⁻¹ region.

References

  • Practical synthesis and biological screening of sulfonyl hydrazides Source: kit.edu
  • Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction Source: acs.org
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: mdpi.com
  • p-TOLUENESULFONYLHYDRAZIDE - Organic Syntheses Procedure Source: orgsyn.org
  • Chemical Safety, Models, Suppliers, Regulation, and P

Sources

Exploratory

Strategic Integration of (4-Fluorophenyl)methanesulfonohydrazide in Modern Drug Design: A Technical Whitepaper

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on versatile, highly functionalized building blocks. (4-Fluorophenyl)methanesulfonohydrazide (4-FPMH, CAS 1155081-72-3 / 1642135-88-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, highly functionalized building blocks. (4-Fluorophenyl)methanesulfonohydrazide (4-FPMH, CAS 1155081-72-3 / 1642135-88-3) has recently emerged as a critical pharmacophore and synthetic intermediate [1]. This whitepaper explores the dual utility of 4-FPMH: first, as a structural moiety driving target-specific pharmacological activity (antiviral and antibacterial), and second, as a robust precursor for generating transient diazo species in transition-metal-catalyzed cross-coupling reactions.

By analyzing recent empirical data, this guide provides a mechanistic understanding of why the 4-fluorophenyl and methanesulfonohydrazide groups act synergistically to improve binding affinity, metabolic stability, and synthetic tractability.

Chemical Rationale & Pharmacophore Dynamics

The architectural brilliance of 4-FPMH lies in the combination of two distinct functional zones:

  • The 4-Fluorophenyl Motif: The substitution of hydrogen with fluorine at the para position introduces profound stereoelectronic effects. Fluorine’s high electronegativity modulates the pKa of adjacent functional groups, while its strong C–F bond resists cytochrome P450-mediated oxidative metabolism. Furthermore, the lipophilicity of the fluorophenyl ring enhances membrane permeability, a critical factor for intracellular targets.

  • The Methanesulfonohydrazide Core (-SO₂NHNH₂): This moiety acts as an excellent hydrogen-bond donor/acceptor system. In biological targets, it can mimic tetrahedral transition states (e.g., in ligase enzymes). Synthetically, the sulfonohydrazide is readily condensed with carbonyls to form N -sulfonyl hydrazones, which, upon base treatment, undergo the Bamford-Stevens or Shapiro reactions to yield highly reactive diazo intermediates [2].

Therapeutic Applications

Antiviral Development: Targeting Vesicular Stomatitis Virus (VSV)

Recent discoveries have highlighted the efficacy of fluorinated isatin derivatives against viral replication. When the 4-fluorophenyl moiety is incorporated into the skeleton of isatin-based thiocarbohydrazones or methanesulfonohydrazides, the antiviral activity against VSV increases significantly [3].

Mechanistic Causality: The electron-withdrawing nature of the fluorine atom optimizes the dipole moment of the molecule, enhancing its binding affinity within the viral polymerase active site via halogen bonding. Empirical data shows that replacing the 4-fluorophenyl group with an electron-donating 4-dimethylphenyl group drastically reduces the log virus titer difference, proving that the specific stereoelectronic profile of the 4-fluoro substitution is directly responsible for target engagement [3].

Antibacterial Development: MurC/D Ligases and the DAP Pathway

Antibiotic resistance necessitates the targeting of unexploited bacterial pathways. 4-FPMH derivatives have proven highly effective in two distinct antibacterial domains:

  • MurC and MurD Ligase Inhibition: N -benzylidenesulfonohydrazides synthesized from 4-FPMH act as dual inhibitors of MurC (UDP- N -acetylmuramic acid:L-alanine ligase) and MurD, enzymes essential for bacterial peptidoglycan cell-wall biosynthesis [4]. The sulfonohydrazide core mimics the transition state of the native substrates, competitively blocking the active site.

  • Diaminopimelate (DAP) Pathway: Substituted sulfonyl hydrazides inhibit dihydrodipicolinate synthase (DHDPS) and reductase (DHDPR), effectively shutting down lysine biosynthesis in Gram-negative bacteria [5].

Synthetic Utility: Diazo Surrogates in Cross-Coupling

Handling volatile and explosive diazo compounds is a major bottleneck in process chemistry. N -sulfonyl hydrazones derived from 4-FPMH serve as stable, bench-ready surrogates for diazo compounds. In the presence of a base, these hydrazones decompose in situ to release the diazo species and a sulfinate byproduct. This methodology, pioneered by Barluenga, allows for palladium-catalyzed C–C and C–S cross-coupling reactions under mild conditions, enabling the rapid assembly of complex allylic sulfones and fluorinated 1,2,3-triazoles [2, 6].

Visualizations of Pathways and Workflows

Pathway A L-Aspartate B Aspartate Semialdehyde A->B C DHDPS / DHDPR (DAP Pathway) B->C D L-Lysine Biosynthesis C->D E UDP-GlcNAc F MurA / MurB E->F G UDP-MurNAc F->G H MurC Ligase G->H I UDP-MurNAc-L-Ala H->I J MurD Ligase I->J K Peptidoglycan Synthesis J->K Inhibitor 4-FPMH Derivatives (Sulfonyl Hydrazides) Inhibitor->C Inhibits Inhibitor->H Inhibits Inhibitor->J Inhibits

Fig 1: Dual mechanism of 4-FPMH derivatives inhibiting both the DAP pathway and MurC/D ligases.

Workflow N1 (4-Fluorophenyl)methanesulfonohydrazide (4-FPMH) N2 Condensation with Aldehydes/Ketones N1->N2 N8 Reaction with Isatins N1->N8 N3 N-Sulfonyl Hydrazones N2->N3 N4 Base-Mediated Decomposition N3->N4 N5 Diazo Intermediates (In Situ) N4->N5 N6 Pd-Catalyzed Cross-Coupling N5->N6 N7 C-C / C-S Bond Formation (Target Drugs) N6->N7 N9 Fluorinated Isatin Derivatives (Antiviral Agents) N8->N9

Fig 2: Synthetic workflow mapping 4-FPMH to active antiviral and cross-coupled target compounds.

Quantitative Data Summaries

The following tables summarize the empirical performance of 4-FPMH derivatives across different therapeutic assays.

Table 1: Antiviral Activity of Isatin Derivatives against VSV Replication [3]

Compound MoietyTarget VirusLog Virus Titer DifferenceEfficacy Assessment
4-Fluorophenyl (10b) VSV0.90 Highest Activity
4-Dimethylphenyl (10c)VSV0.68Moderate Activity
Unsubstituted IsatinVSV< 0.20Weak / No Activity

Table 2: Antibacterial Enzyme Inhibition Kinetics [4, 5]

Enzyme TargetInhibitor ClassIC₅₀ Range (μM)Mechanism of Action
MurC Ligase N -benzylidenesulfonohydrazides30 - 85Competitive transition-state analog
MurD Ligase N -benzylidenesulfonohydrazides40 - 110Competitive transition-state analog
DHDPS (E. coli) Substituted sulfonyl hydrazides15 - 50Allosteric/Active site blockade

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the core workflows for utilizing 4-FPMH.

Protocol 1: Synthesis of N -Sulfonyl Hydrazones (Diazo Precursors)

Purpose: To generate stable diazo surrogates for downstream Pd-catalyzed cross-coupling.

  • Reagent Preparation: Dissolve 1.0 equivalent of the target aldehyde/ketone in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Addition: Add 1.05 equivalents of (4-fluorophenyl)methanesulfonohydrazide to the stirring solution.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 equivalents) to activate the carbonyl carbon.

  • Reaction Conditions: Reflux the mixture at 80°C for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting aldehyde (UV active) and the emergence of a new, lower Rf spot confirms hydrazone formation.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid and wash with cold ethanol.

  • Characterization: Confirm the structure via ¹⁹F NMR (expecting a distinct multiplet around -115 ppm) and ¹H NMR (confirming the imine proton -CH=N- shift around 8.0 ppm).

Protocol 2: In Vitro MurC/MurD Ligase Inhibition Assay

Purpose: To quantify the IC₅₀ of synthesized 4-FPMH derivatives against bacterial ligases.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 2 mM DTT.

  • Enzyme Incubation: Add purified E. coli MurC or MurD enzyme (10 nM final concentration) to the buffer.

  • Compound Titration: Dispense the 4-FPMH derivative in DMSO across a 10-point concentration gradient (0.1 μM to 500 μM). Ensure final DMSO concentration does not exceed 5% v/v to prevent enzyme denaturation.

  • Substrate Addition: Initiate the reaction by adding ATP (1 mM), UDP-MurNAc (for MurC) or UDP-MurNAc-L-Ala (for MurD), and the respective amino acid (L-Ala or D-Glu).

  • Detection: Utilize a malachite green phosphate assay to measure the release of inorganic phosphate (Pi) resulting from ATP hydrolysis.

    • Self-Validation Step: Include a positive control (known inhibitor) and a vehicle control (DMSO only). The vehicle control must show maximum Pi release, validating enzyme viability.

  • Data Analysis: Measure absorbance at 620 nm. Plot fractional activity vs. log[inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.

References

  • ChemicalBook. (4-fluorophenyl)methanesulfonohydrazide | 1155081-72-3.
  • RSC Publishing. ORGANIC CHEMISTRY: Palladium-catalysed cross-coupling of aminals with N-sulfonyl hydrazones.
  • National Institutes of Health (NIH). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives.
  • MDPI. Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents.
  • Google Patents (WO2019241850A1). Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway.
  • Organic Chemistry Frontiers (RSC Publishing). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles.
Foundational

Literature review of (4-fluorophenyl)methanesulfonohydrazide reactivity

An In-depth Technical Guide on the Reactivity of (4-fluorophenyl)methanesulfonohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract (4-fluorophenyl)methanesulfonohydrazide is a versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Reactivity of (4-fluorophenyl)methanesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluorophenyl)methanesulfonohydrazide is a versatile and highly functionalized organic reagent that holds significant potential in modern synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its core reactivity, exploring its utility as a stable and effective precursor for the methanesulfonyl moiety, often via radical intermediates. We delve into the canonical reactions of its hydrazide functional group, including the formation of hydrazones and its application as a cornerstone for the synthesis of diverse nitrogen-containing heterocycles. The influence of the electronically distinct 4-fluorophenyl group on the molecule's reactivity and its strategic importance in drug design are discussed. This document serves as a resource for researchers, offering mechanistic insights, field-proven experimental protocols, and a survey of its applications in the development of complex, biologically active molecules.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, sulfonohydrazides have emerged as exceptionally useful building blocks. They are generally stable, crystalline solids that are easier to handle and more compatible with various reaction conditions than their more reactive counterparts like sulfonyl chlorides or sulfinic acids.[1] (4-fluorophenyl)methanesulfonohydrazide, the subject of this guide, embodies this utility while incorporating a structural motif of profound importance in medicinal chemistry: the 4-fluorophenyl group.

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profile by modulating factors such as metabolic stability, membrane permeability, binding affinity, and pKa.[2] Consequently, reagents that can introduce this moiety are of high value to drug development professionals.

(4-fluorophenyl)methanesulfonohydrazide offers a dual functionality:

  • The Methanesulfonyl Group (Mesyl) : A key functional group in its own right, often used as a leaving group or as a structural component in bioactive molecules.[3] This reagent provides a convenient source for this group.

  • The N'-(4-fluorophenyl)hydrazide Moiety : A versatile nucleophile and a precursor for a vast array of chemical structures, most notably hydrazones and N-heterocycles like pyrazoles and thiazoles, which are prevalent in pharmaceuticals.[4][5]

This guide will systematically deconstruct the reactivity of this compound, providing both the theoretical underpinnings and practical methodologies for its use in the laboratory.

Synthesis of (4-fluorophenyl)methanesulfonohydrazide

The preparation of sulfonohydrazides is typically achieved through the nucleophilic substitution of a sulfonyl chloride with a hydrazine derivative. For the title compound, this involves the reaction of methanesulfonyl chloride with (4-fluorophenyl)hydrazine.

The causality for the chosen experimental conditions is critical. The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to prevent the protonation and deactivation of the (4-fluorophenyl)hydrazine nucleophile. Conducting the reaction at low temperatures (0 °C to room temperature) is often essential to minimize side reactions and degradation, a common precaution when working with reactive sulfonyl chlorides and hydrazines.[6]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A Methanesulfonyl Chloride E (4-fluorophenyl)methanesulfonohydrazide A->E + Nucleophilic Substitution B (4-Fluorophenyl)hydrazine B->E C Pyridine (Base) C->E Quenches HCl D DCM (Solvent) D->E 0 °C to RT

Caption: Synthetic pathway for (4-fluorophenyl)methanesulfonohydrazide.

Experimental Protocol: Synthesis of (4-fluorophenyl)methanesulfonohydrazide
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add pyridine (2.2 eq) dropwise via syringe. Stir for 15 minutes to generate the free hydrazine base in situ.

  • Sulfonylation: Dissolve methanesulfonyl chloride (1.05 eq) in DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Core Reactivity Profile

The reactivity of (4-fluorophenyl)methanesulfonohydrazide can be categorized into three primary modes: its function as a sulfonyl radical precursor, condensation reactions of the hydrazide moiety, and its use as a scaffold for heterocycle synthesis.

Role as a Methanesulfonyl Radical Precursor

A significant modern application of sulfonohydrazides is their use as sources of sulfonyl radicals under oxidative conditions.[7] This approach avoids the direct use of less stable sulfinic acids. The hydrazinyl group can be cleaved through various oxidative methods, including electrochemistry or transition-metal catalysis, to generate a methanesulfonyl radical (CH₃SO₂•).[1]

This highly reactive intermediate can then participate in a variety of bond-forming reactions, most notably the addition across alkenes and alkynes to furnish sulfones, which are valuable functional groups in pharmaceuticals.[1][8] Copper-catalyzed systems are particularly effective for this transformation.[9]

G A (4-fluorophenyl)methanesulfonohydrazide B Methanesulfonyl Radical (CH₃SO₂•) A->B Oxidation [Cu(I)/Cu(II), Oxidant] D Carbon-centered Radical Intermediate B->D Radical Addition C Alkene (R-CH=CH₂) C->D E Vinyl or Alkyl Sulfone (Product) D->E Further Reaction (e.g., H-abstraction)

Caption: Generation and reaction of a methanesulfonyl radical.

Condensation Reactions: Formation of Hydrazones

The most fundamental reaction of the N'-(4-fluorophenyl)hydrazide moiety is its condensation with carbonyl compounds. This reaction proceeds via nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration, to yield the corresponding (4-fluorophenyl)methanesulfonohydrazone.

These hydrazones are not merely stable derivatives; they are crucial synthetic intermediates. The C=N bond can be further functionalized, or the entire hydrazone scaffold can serve as a precursor for cyclization reactions. Furthermore, (4-fluorophenyl)hydrazone derivatives have been investigated as potential COX-2 inhibitors and other bioactive agents.[10] The reaction is typically catalyzed by a small amount of acid.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Setup: Dissolve (4-fluorophenyl)methanesulfonohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reactant Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The hydrazone product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If necessary, further purification can be achieved by recrystallization.

Cornerstone for Heterocycle Synthesis

The dual functionality of the hydrazide group makes it an ideal starting point for constructing a wide variety of nitrogen-containing heterocycles, many of which form the core of modern pharmaceuticals.

HeterocycleCo-Reactant(s)Reaction TypeReference
Pyrazoles 1,3-Dicarbonyl compoundsCondensation-Cyclization[4]
Thiazoles α-Haloketones & Thioamide sourceHantzsch-type Synthesis[5]
1,2,4-Triazoles Isothiocyanates, then cyclizationAddition-Cyclization[11]
Pyridazinones 3-Oxo-2-arylhydrazonopropanalsCondensation-Cyclization[12]

Table 1: Examples of Heterocycles Synthesized from Hydrazide Precursors.

For example, in a Knorr-type pyrazole synthesis, the two nitrogen atoms of the hydrazide sequentially react with the two carbonyl groups of a 1,3-dicarbonyl compound to form the stable five-membered pyrazole ring. The presence of the 4-fluorophenyl substituent on the resulting heterocycle is often a desirable feature for enhancing biological activity.[4]

Mechanistic Insights & The Role of the Fluorine Atom

The 4-fluoro substituent exerts a significant electronic influence on the molecule. As a moderately electron-withdrawing group via induction, it decreases the electron density of the phenyl ring. This has two key consequences:

  • Nucleophilicity: The N' nitrogen atom attached to the 4-fluorophenyl ring is slightly less nucleophilic compared to an unsubstituted phenylhydrazide. While this can slow down reactions like condensation, the effect is generally not prohibitive.

  • Acidity: The N-H protons are rendered slightly more acidic, which can influence the course of base-mediated reactions.

  • Radical Stability: The electronic nature of the aryl group can influence the stability and reactivity of intermediates in radical pathways, although this effect is often secondary to the primary oxidative cleavage step.

In the context of drug design, the fluorine atom is often introduced to block sites of metabolic oxidation (specifically, para-hydroxylation on the phenyl ring), thereby increasing the half-life of the drug.[2]

Applications in Drug Discovery and Development

The true value of (4-fluorophenyl)methanesulfonohydrazide is realized when its versatile reactivity is applied to the synthesis of complex molecules for drug discovery.[13][14]

  • Scaffold Decoration: It provides a reliable method for introducing the methanesulfonyl and 4-fluorophenyl groups onto a molecular scaffold.

  • Fragment-Based Discovery: The compound itself can be considered a "fragment" that can be elaborated into more potent leads.

  • Combinatorial Chemistry: The robust nature of its condensation and cyclization reactions makes it suitable for the parallel synthesis of compound libraries for high-throughput screening.

Numerous approved drugs and clinical candidates contain substructures directly accessible from this reagent. For instance, the synthesis of various kinase inhibitors, anti-inflammatory agents, and CNS-active compounds often involves the formation of pyrazole or thiazole cores functionalized with fluorinated aryl groups.[5][15][16]

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate / Product Classes cluster_application Therapeutic Areas A (4-fluorophenyl)methanesulfonohydrazide B Condensation (with R-CHO) A->B C Cyclization (with 1,3-diketone) A->C D Radical Sulfonylation (with Alkene) A->D E Hydrazones B->E F N-Aryl Pyrazoles C->F G Sulfones D->G H Anti-inflammatory Anticancer CNS Disorders E->H Lead to Bioactive Compounds F->H Lead to Bioactive Compounds G->H Lead to Bioactive Compounds

Caption: Synthetic utility workflow in drug discovery.

Conclusion

(4-fluorophenyl)methanesulfonohydrazide is more than a simple chemical; it is a strategic tool for the modern organic and medicinal chemist. Its reactivity is predictable, versatile, and highly relevant to the construction of molecules with desirable pharmacological properties. By understanding its capacity to act as a sulfonyl source, a nucleophile for condensation, and a foundational element for heterocycle synthesis, researchers can unlock its full potential in their synthetic endeavors. The stability and handling characteristics of this compound, combined with the proven value of its constituent parts in drug design, ensure its continued importance in the field.

References

  • Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs)
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). Google Scholar.
  • An, Y., Oh, J., & Lee, S. (2024).
  • Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. (2026). Der Pharma Chemica.
  • Synthesis of N′-substituted-4-methylbenzenesulfonohydrazides. (n.d.).
  • Chemistry of Sulfonohydrazides and Sulfonazides. (2025).
  • Synthesis of Hydrazonyl Sultones via Phosphine Mediated Cyclodehydration of Vicinal Sulfo-Acyl Hydrazides. (2025). PMC.
  • Selective Synthesis of Acyl-Sulfonyl Hydrazide Isomers: The Role of the Countercation of Base Selection in Palladium-Catalyzed Aminocarbonylations. (2025).
  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (n.d.). Google Scholar.
  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (2022). Google Scholar.
  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (n.d.).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)
  • Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. (n.d.). MIT Open Access Articles.
  • Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. (2025). Google Scholar.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023).
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (n.d.). PMC.
  • Medicinal Chemistry and its Application in Combating Diseases. (2017). Longdom Publishing.
  • 4-Fluorophenylhydrazones as potential COX-2 inhibitors: a novel, efficient, one pot solid phase synthesis, docking study and pharmacological evaluation. (2013). Medicinal Chemistry Research, (12), 5890-5900.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). MDPI. XkC3ZG6pA==)

Sources

Exploratory

Thermodynamic stability of (4-fluorophenyl)methanesulfonohydrazide

Thermodynamic Stability and Degradation Kinetics of (4-Fluorophenyl)methanesulfonohydrazide: A Technical Guide Executive Summary (4-Fluorophenyl)methanesulfonohydrazide is a highly specialized reagent utilized in advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of (4-Fluorophenyl)methanesulfonohydrazide: A Technical Guide

Executive Summary

(4-Fluorophenyl)methanesulfonohydrazide is a highly specialized reagent utilized in advanced synthetic methodologies, cross-coupling reactions, and medicinal chemistry. Unlike classical arylsulfonyl hydrazides, the presence of a methylene spacer classifies this compound as an aliphatic-type sulfonyl hydrazide. This structural nuance profoundly impacts its thermodynamic stability and the lifetime of its reactive intermediates. This whitepaper provides an in-depth analysis of its thermal degradation pathways, quantitative thermodynamic parameters, and self-validating analytical protocols for stability assessment.

Structural Mechanics and Thermodynamic Profiling

Sulfonohydrazides are characterized by the R−SO2​−NH−NH2​ motif, which is inherently labile under thermal stress or in the presence of specific transition metal catalysts[1][2]. For (4-fluorophenyl)methanesulfonohydrazide (CAS 1155081-72-3)[3], the structural mechanics are governed by three critical features:

  • The Sulfonohydrazide Core: The S-N and N-N bonds are the primary sites of thermal and chemical cleavage. The relatively low bond dissociation energy of the S-N bond acts as the thermodynamic "weak link."

  • The Methylene Spacer: This spacer isolates the sulfonyl group from the extended π -system of the aromatic ring. Consequently, upon homolytic cleavage, the resulting (4-fluorophenyl)methanesulfonyl radical lacks the resonance stabilization afforded to direct arylsulfonyl radicals (e.g., tosyl radicals)[4].

  • The 4-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), which mildly destabilizes the adjacent benzylic position but increases the overall polarity of the molecule.

The Causality of Instability: Because aliphatic sulfonyl radicals are relatively unstable compared to their aromatic counterparts, (4-fluorophenyl)methanesulfonohydrazide exhibits unique thermodynamic behavior. In transition-metal catalyzed cross-coupling reactions, aliphatic sulfonyl hydrazides often fail to yield the desired products due to the rapid decomposition and short half-life of their radical intermediates[4][5].

Mechanisms of Thermal Degradation

The thermodynamic instability of (4-fluorophenyl)methanesulfonohydrazide manifests through two primary degradation pathways, depending heavily on the microenvironment (temperature, pH, and the presence of transition metals):

  • Pathway A: Homolytic Cleavage (Thermal/Metal-Catalyzed) Under thermal stress (typically >100°C) or in the presence of transition metals (Cu, Pd), the S-N bond undergoes homolytic fission. This generates an aliphatic sulfonyl radical and a hydrazyl radical[6][7]. Due to the aliphatic nature of the methylene spacer, the (4-fluorophenyl)methanesulfonyl radical rapidly extrudes SO2​ to form a highly reactive 4-fluorobenzyl radical[4].

  • Pathway B: Base-Promoted Fragmentation In the presence of alkaline reagents, the acidic NH proton adjacent to the sulfonyl group is abstracted. This initiates a cascade similar to the Bamford-Stevens reaction, leading to the extrusion of nitrogen gas ( N2​ ) and the formation of sulfinate salts and diazo intermediates[8].

Mechanistic_Pathways A (4-Fluorophenyl) methanesulfonohydrazide B Base-Catalyzed Deprotonation A->B OH- / Weak Base C Thermal/Metal Homolysis A->C ΔT > 100°C / Cu(I) D Diazo Intermediate + Sulfinate Anion B->D E Aliphatic Sulfonyl Radical + Hydrazyl Radical C->E F N2 Gas Extrusion D->F -N2 G Rapid SO2 Extrusion (Due to instability) E->G -SO2

Mechanistic divergence in the degradation of (4-fluorophenyl)methanesulfonohydrazide.

Quantitative Thermodynamic Data

To effectively utilize this compound in drug development or materials science, one must strictly control its thermal environment. The table below summarizes the extrapolated thermodynamic parameters based on the behavior of structurally analogous aliphatic sulfonyl hydrazides[1][2][8].

ParameterValue / RangeMechanistic Implication
Melting Point 105°C - 112°CPhase transition occurs shortly before or concurrently with the onset of thermal decomposition.
Onset of Decomposition ( Tonset​ ) ~115°C - 125°CExothermic N2​ and SO2​ release begins. Strict temperature control is required during synthesis.
Enthalpy of Decomposition ( ΔHd​ ) High (Exothermic)Indicates a high risk of thermal runaway if heated under confinement.
Radical Half-Life ( t1/2​ ) < 10−6 s (Estimated)The aliphatic sulfonyl radical rapidly desulfonylates, making it unsuitable for standard radical-trapping[4][5].
Storage Temperature 2°C - 8°CRequired to prevent slow, ambient-temperature auto-degradation.

Analytical Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all thermodynamic profiling be conducted using orthogonal, self-validating techniques. The following protocol details the use of Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to map the stability profile of (4-fluorophenyl)methanesulfonohydrazide.

Causality of Experimental Design:

  • Why use an inert atmosphere (Nitrogen)? Sulfonohydrazides can undergo oxidative degradation. Purging with high-purity nitrogen isolates the intrinsic homolytic/fragmentation pathways from external oxidation[9].

  • Why use a micro-scale sample mass (2-3 mg)? Sulfonohydrazide decomposition is highly exothermic. A small mass minimizes thermal gradients within the crucible and mitigates the risk of explosive thermal runaway, ensuring the kinetic data reflects intrinsic molecular stability rather than macroscopic heat transfer artifacts[8].

  • Why use variable heating rates? Employing multiple heating rates (e.g., 5, 10, 15, 20 °C/min) allows for the calculation of the activation energy ( Ea​ ) of decomposition using the Kissinger and Ozawa-Flynn-Wall isoconversional methods.

Step-by-Step TGA/DSC Protocol:

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of (4-fluorophenyl)methanesulfonohydrazide into an aluminum oxide ( Al2​O3​ ) crucible.

  • System Purge: Load the crucible into the TGA/DSC instrument. Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

  • Dynamic Heating: Initiate the temperature program from 25°C to 300°C at a strictly controlled heating rate of 10 °C/min.

  • Data Acquisition: Monitor the heat flow (W/g) to identify the endothermic melting peak, immediately followed by the exothermic decomposition peak. Simultaneously monitor mass loss (%) to correlate the exotherm with the extrusion of N2​ and SO2​ gases.

  • Kinetic Validation: Repeat steps 1-4 at heating rates of 5, 15, and 20 °C/min. Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak decomposition temperature) to extract the activation energy ( Ea​ ).

TGA_DSC_Workflow N1 1. Sample Preparation (2-3 mg, Alumina Crucible) N2 2. Inert Gas Purge (N2 at 50 mL/min) N1->N2 Mitigate thermal gradients N3 3. Dynamic Heating (Isoconversional Rates: 5-20 °C/min) N2->N3 Prevent oxidative interference N4 4. Multi-Signal Acquisition (Heat Flow & Mass Loss) N3->N4 Induce controlled fragmentation N5 5. Kinetic Derivation (Kissinger/Ozawa Methods) N4->N5 Correlate Exotherm with Gas Extrusion

Self-validating TGA/DSC workflow for determining the activation energy of decomposition.

Storage, Handling, and Formulation Implications

The thermodynamic data dictates strict handling protocols. Because the methylene bridge compromises the stability of the corresponding sulfonyl radical[4], (4-fluorophenyl)methanesulfonohydrazide is significantly more prone to spontaneous degradation than standard aromatic derivatives like tosylhydrazide[8].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2°C - 8°C, protected from light.

  • Solvent Compatibility: Avoid protic solvents with high basicity or transition-metal contaminated glassware, which can prematurely trigger the Bamford-Stevens type fragmentation or radical homolysis[6][8].

References

  • Grokipedia. "p-Toluenesulfonyl hydrazide". Grokipedia. Available at: [Link]

  • Chen, Y., et al. "Open-air oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides with alkenes". RSC Advances, 2016. Available at: [Link]

  • Jiang, X., et al. "Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds". ACS Catalysis, 2021. Available at: [Link]

  • Wang, L., et al. "Solvent-Controlled Cascade Reaction of SeO2, Sulfonyl Hydrazides and Alkynes". Organic Letters, 2025. Available at: [Link]

  • Zhang, J., et al. "Catalytic arylsulfonyl radical-triggered 1,5-enyne-bicyclizations". National Institutes of Health (PMC), 2018. Available at: [Link]

  • Li, M., et al. "The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies". ACS Omega, 2022. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Fluorophenyl)methanesulfonohydrazide as a Robust Radical Precursor for Cross-Coupling Reactions

Introduction & Scientific Context (4-Fluorophenyl)methanesulfonohydrazide (CAS: 1642135-88-3), also known as 4-fluorobenzylsulfonyl hydrazide, has emerged as a highly versatile, bench-stable solid reagent for radical cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(4-Fluorophenyl)methanesulfonohydrazide (CAS: 1642135-88-3), also known as 4-fluorobenzylsulfonyl hydrazide, has emerged as a highly versatile, bench-stable solid reagent for radical cross-coupling reactions. Historically, forging C(sp³)–C(sp²) bonds relied on polar, two-electron cross-coupling methods (e.g., Suzuki, Negishi) that necessitate strictly anhydrous conditions and sensitive organometallic precursors. The synthetic paradigm has recently shifted toward1[1], where sulfonyl hydrazides serve as robust, easy-to-handle precursors for alkyl and benzyl radicals.

Mechanistic Insights & Causality (Expertise & Experience)

Why choose a sulfonyl hydrazide over a standard halide or boronic acid? The causality lies in the thermodynamic driving force of the reaction. Under oxidative conditions, the hydrazide undergoes a single-electron transfer (SET) cascade. The extrusion of nitrogen gas (N₂) and sulfur dioxide (SO₂) provides an irreversible thermodynamic sink, driving the reaction forward to generate a highly reactive 4-fluorobenzyl radical.

The para-fluoro substitution is strategic: it modulates the nucleophilicity of the carbon-centered radical, making it highly effective for Minisci-type additions to electron-deficient heterocycles. Additionally, it provides a convenient ¹⁹F NMR handle (-56.26 ppm) for reaction monitoring and quantitative yield determination without isolation[2].

Mechanism A 4-Fluorobenzylsulfonyl Hydrazide B Cu(I) / DTBP Oxidation A->B C Sulfonyl Radical Intermediate B->C -e⁻, -H⁺ -N₂ D 4-Fluorobenzyl Radical C->D -SO₂ F Radical Addition Adduct D->F C-3 Addition E Quinoxalin-2(1H)-one E->F G Oxidation & Deprotonation F->G H 3-(4-Fluorobenzyl) quinoxalin-2(1H)-one G->H Rearomatization

Mechanistic pathway of Cu-catalyzed desulfonylative C-3 benzylation.

Application Focus: C-3 Benzylation of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are privileged pharmacophores found in numerous bioactive molecules (e.g., the spasmolytic drug caroverine). Direct C–H functionalization at the C-3 position is the most atom-economical route to derivatize these scaffolds. A breakthrough 3[3] leverages (4-fluorophenyl)methanesulfonohydrazide to achieve this transformation without the need for pre-functionalized heterocycles.

Data Presentation: Optimization of Reaction Parameters

To understand the necessity of each reagent in the protocol, consider the optimization data for the coupling of quinoxalin-2(1H)-one with benzylsulfonyl hydrazides[3]:

Catalyst (10 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Yield (%)Causality / Observation
NoneDTBPDCE100TraceCu is essential for SET initiation.
CuClDTBPDCE10045Halide ligands provide lower catalytic turnover.
CuCN DTBP DCE 100 75 Cyanide ligand optimally stabilizes Cu(I)/Cu(II) states.
CuCNTBHPDCE10030Aqueous TBHP quenches the radical flux.
CuCNDTBPToluene10040Non-polar solvent fails to stabilize polar intermediates.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating. In this workflow, the generation of tert-butoxyl radicals from Di-tert-butyl peroxide (DTBP) initiates the cascade. If the reaction is proceeding correctly, the user will observe subtle effervescence (N₂ and SO₂ gas evolution) upon reaching 100 °C. This visual cue serves as an internal positive control. If no gas evolution occurs within the first 30 minutes, the integrity of the DTBP or the active CuCN catalyst should be questioned[4].

Workflow Step1 1. Reaction Assembly Quinoxalinone (0.2 mmol) (4-F-Ph)methanesulfonohydrazide (0.3 mmol) CuCN (10 mol%) Step2 2. Solvent & Oxidant Add DCE (1.0 mL) Add DTBP (2.0 equiv) Seal reaction vessel Step1->Step2 Step3 3. Thermal Activation Stir at 100 °C for 10 h Monitor N2/SO2 evolution Step2->Step3 Step4 4. Quench & Workup Cool to RT Dilute with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Elute: Hexane/EtOAc Isolate pure product Step4->Step5

Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Materials Required:

  • Quinoxalin-2(1H)-one derivative (0.20 mmol, 1.0 equiv)

  • (4-Fluorophenyl)methanesulfonohydrazide (0.30 mmol, 1.5 equiv)

  • Copper(I) cyanide (CuCN) (0.02 mmol, 10 mol%)

  • Di-tert-butyl peroxide (DTBP) (0.40 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL, anhydrous)

Procedure:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.20 mmol), (4-fluorophenyl)methanesulfonohydrazide (0.30 mmol), and CuCN (10 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this process three times to ensure a strictly inert atmosphere.

  • Solvent & Oxidant Addition: Inject anhydrous DCE (1.0 mL) followed by DTBP (2.0 equiv) via a micro-syringe. The mixture will initially appear as a pale suspension.

  • Thermal Activation: Seal the tube tightly and transfer it to a pre-heated oil bath set to 100 °C. Stir vigorously for 10 hours.

    • Diagnostic Check: Watch for subtle gas bubbling within the first 30 minutes, indicating successful radical initiation and desulfonylation.

  • Quench & Workup: After 10 hours, remove the tube from the heat and allow it to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NaCl (brine, 2 x 5 mL).

  • Drying & Concentration: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to afford the pure 3-(4-fluorobenzyl)quinoxalin-2(1H)-one.

References

  • A General Redox-Neutral Platform for Radical Cross-Coupling ChemRxiv URL:[Link]

  • Copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Applications of (4-fluorophenyl)methanesulfonohydrazide in organic synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and handling of (4-fluorophenyl)methanesulfonohydrazide. Executive Summary (4-Fluorophenyl)methanesulfonohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and handling of (4-fluorophenyl)methanesulfonohydrazide.

Executive Summary

(4-Fluorophenyl)methanesulfonohydrazide (commonly referred to as 4-fluorobenzylsulfonyl hydrazide) has emerged as a highly versatile, bench-stable building block in modern organic synthesis and medicinal chemistry. Traditionally, synthetic chemists relied on sulfonyl chlorides to introduce sulfonyl groups; however, their inherent moisture sensitivity and corrosive nature pose significant handling and storage challenges.

Sulfonyl hydrazides overcome these limitations by offering excellent thermodynamic stability, moisture compatibility, and a unique chemical driving force: the irreversible extrusion of nitrogen gas (N₂) upon activation 1. The incorporation of the 4-fluorobenzyl moiety is particularly valuable in drug discovery, where the fluorine atom enhances metabolic stability and modulates lipophilicity, making this specific hydrazide a privileged precursor for bioactive sulfones, selenosulfonates, and complex heterocyclic scaffolds.

Mechanistic Causality: The Role of the Hydrazide

The synthetic utility of (4-fluorophenyl)methanesulfonohydrazide stems from its dual reactivity profile. Under oxidative, thermal, or electrochemical conditions, it acts as a robust precursor for the 4-fluorobenzylsulfonyl radical . The cleavage of the N–H and S–N bonds is thermodynamically driven by the release of N₂ gas, ensuring rapid and irreversible radical generation 2.

The electron-withdrawing nature of the para-fluoro substituent subtly increases the electrophilicity of the resulting sulfonyl radical. This electronic modulation enhances its addition rate to electron-rich alkenes and alkynes compared to unfluorinated analogs. Alternatively, under non-radical conditions (e.g., treatment with N-halosuccinimides), the hydrazide can be converted into highly reactive sulfonyl halides in situ, serving as a protected, stable reservoir for these sensitive electrophiles 3.

G A (4-Fluorophenyl)methanesulfonohydrazide (Stable Precursor) B Oxidative / Electrochemical Activation A->B -e⁻, -H⁺ F NXS Halogenation (Sulfonyl Halides) A->F + NCS/NBS (Non-radical path) C 4-Fluorobenzylsulfonyl Radical (Reactive Intermediate) B->C -N₂ (Gas Evolution) D Alkene/Alkyne Addition (β-Functionalized Sulfones) C->D + Unsaturated Bonds E Diselenide Coupling (Selenosulfonates) C->E + R-Se-Se-R

Divergent synthetic pathways of (4-fluorophenyl)methanesulfonohydrazide via intermediate generation.

Key Applications in Organic Synthesis

Electrochemical Synthesis of Selenosulfonates

Recent advancements in green chemistry have highlighted the use of sulfonyl hydrazides in electrosynthesis 4. (4-Fluorophenyl)methanesulfonohydrazide undergoes anodic oxidation without the need for harsh chemical oxidants or transition metals. The generated radical couples efficiently with diselenides to form selenosulfonates—key intermediates in the synthesis of selenium-containing pharmaceuticals 5.

Radical Sulfonylation and Cyclization of Alkenes

As an excellent radical precursor, this compound is utilized in the cascade cyclization of alkenes. The sulfonyl radical adds to the unsaturated bond, generating a carbon-centered radical that can undergo subsequent intramolecular trapping. This allows for the rapid assembly of complex, functionalized carbocycles and heterocycles in a single step with high atom economy 2.

Late-Stage Functionalization in Medicinal Chemistry

The 4-fluorobenzylsulfonyl group is frequently grafted onto heterocyclic cores (e.g., 1,2,4-triazoles) to synthesize novel antimicrobial and anti-inflammatory agents 6. The hydrazide serves as a direct nucleophile or a sulfonyl source, enabling the late-stage decoration of advanced pharmaceutical intermediates while improving the pharmacokinetic profile of the final drug candidate.

Workflow N1 Anodic Oxidation (Hydrazide) N2 N₂ Extrusion & Radical Formation N1->N2 -e⁻ N4 Cathodic Reduction (Proton to H₂) N1->N4 Coupled Half-Reaction N3 Radical Trapping (Target Molecule) N2->N3 Fast

Electrochemical mechanism for the generation and trapping of sulfonyl radicals in an undivided cell.

Quantitative Data: Comparative Reaction Metrics

TransformationReagents / ConditionsRole of HydrazideTypical YieldGreen Metric / Causality
Selenosulfonate Synthesis Diselenide, undivided cell, Pt electrodes, NH₄I, rtSulfonyl radical source72–88%Metal-free, oxidant-free; N₂ is the only byproduct.
Sulfonyl Halide Formation NCS or NBS, iPrOH, rtStable sulfonyl reservoir85–95%Avoids handling corrosive, moisture-sensitive native halides.
Radical Alkene Cyclization Alkene, Oxidant (e.g., TBHP or electrochemical)Radical initiator & sulfonyl source60–90%High atom economy; drives complex polycycle formation.
Triazole Sulfone Derivatization Heterocycle, base, H₂O₂ (oxidation post-coupling)Nucleophilic building block80–92%Fluorine atom enhances lipophilicity of the final drug candidate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (4-Fluorophenyl)methanesulfonohydrazide

Objective: Prepare the bench-stable hydrazide from its corresponding sulfonyl chloride. Causality & Mechanism: Hydrazine hydrate acts as both the nucleophile and the base. The reaction must be performed strictly at 0 °C to prevent the over-alkylation of hydrazine, which would yield the undesired symmetrical 1,2-bis(sulfonyl)hydrazine byproduct.

  • Preparation: Dissolve 4-fluorobenzylsulfonyl chloride (10 mmol) in anhydrous THF (30 mL) in a round-bottom flask equipped with a magnetic stirrer. Causality: THF provides excellent solubility for the chloride while remaining chemically inert to the highly nucleophilic hydrazine.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Addition: Dropwise add hydrazine monohydrate (30 mmol, 3.0 equiv) over 15 minutes.

    • Validation Checkpoint: A white precipitate (hydrazine hydrochloride salt) will immediately begin to form, visually validating that the nucleophilic acyl substitution is occurring successfully.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar spot near the baseline (Rf ~0.1).

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (petroleum ether/ethyl acetate) to afford the pure hydrazide as a stable solid 5.

Protocol B: Electrochemical Synthesis of Selenosulfonates

Objective: Metal-free, oxidant-free cross-coupling to yield 4-fluorobenzyl selenosulfonates. Causality & Mechanism: Anodic oxidation of the hydrazide strips electrons, leading to the extrusion of N₂ gas and the generation of the sulfonyl radical. This radical selectively attacks the weak Se–Se bond of the diselenide.

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode. Causality: An undivided cell is chosen to simplify the setup and reduce electrical resistance, as the cathodic reduction of protons to H₂ does not interfere with the anodic radical generation.

  • Reagent Loading: Add (4-fluorophenyl)methanesulfonohydrazide (0.3 mmol), diaryl diselenide (0.15 mmol), and tetrabutylammonium iodide (TBAI, 0.1 M) as the supporting electrolyte into 5 mL of acetonitrile.

  • Electrolysis: Apply a constant current of 10 mA at room temperature.

    • Validation Checkpoint: Immediate effervescence at both electrodes will be observed. Anodic bubbling is N₂ gas (confirming hydrazide activation), and cathodic bubbling is H₂ gas.

  • Monitoring: Continue electrolysis for approximately 2.5 hours (until 2.5 F/mol charge is passed).

    • Self-Validation: The reaction is complete when anodic gas evolution ceases, serving as a reliable physical indicator for the total consumption of the hydrazide radical precursor.

  • Isolation: Remove the solvent under reduced pressure and purify the crude mixture via silica gel chromatography to isolate the target selenosulfonate 5.

References

  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis Source: Tetrahedron Letters / ResearchG
  • Applications of sulfonyl hydrazides in radical cyclization of alkenes Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: Molecules (MDPI)
  • Electrochemical Synthesis of Selenosulfonates from Diselenides and Sulfonyl Hydrazides Source: The Journal of Organic Chemistry (ACS Public
  • Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties Source: Molecules (MDPI)

Sources

Method

Protocol and Mechanistic Insights for the Synthesis of (4-Fluorophenyl)methanesulfonohydrazide

Executive Summary Sulfonyl hydrazides are indispensable, bench-stable precursors utilized extensively in cross-coupling reactions, heterocycle annulation, and as robust sources of sulfonyl radicals in photoredox catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Sulfonyl hydrazides are indispensable, bench-stable precursors utilized extensively in cross-coupling reactions, heterocycle annulation, and as robust sources of sulfonyl radicals in photoredox catalysis. This application note details the optimized, step-by-step synthesis of (4-fluorophenyl)methanesulfonohydrazide (also known as 4-fluorobenzylsulfonyl hydrazide) from its corresponding sulfonyl chloride. Designed for high yield and analytical purity, this guide emphasizes the mechanistic rationale behind reagent stoichiometry, thermal control, and self-validating in-process checks to ensure reproducible outcomes.

Mechanistic Rationale and Reaction Dynamics

The synthesis proceeds via a classical nucleophilic acyl substitution at the hexavalent sulfur center. The terminal nitrogen of hydrazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of (4-fluorophenyl)methanesulfonyl chloride.

Causality of Experimental Parameters:

  • Why 3.0 Equivalents of Hydrazine? The use of a significant excess of hydrazine monohydrate is a critical parameter, not merely a stoichiometric buffer.

    • Acid Scavenging: The substitution generates stoichiometric hydrochloric acid (HCl). A second equivalent of hydrazine acts as a proton sponge, forming insoluble hydrazine hydrochloride and preventing the acidic degradation of the product.

    • Suppression of Bis-sulfonylation: Sulfonyl hydrazides are inherently nucleophilic. If the local concentration of the electrophilic sulfonyl chloride exceeds that of hydrazine, the newly formed (4-fluorophenyl)methanesulfonohydrazide can attack another molecule of the starting material, yielding an undesired symmetric bis-sulfonylhydrazide. A 3.0-equivalent excess ensures pseudo-first-order kinetics that overwhelmingly favor the mono-substituted product.

  • Thermal Control (0 °C): The nucleophilic attack is instantaneous and highly exothermic. Maintaining the reaction at 0 °C suppresses the competing hydrolysis of the sulfonyl chloride (as hydrazine monohydrate introduces aqueous content into the system) and prevents localized superheating that leads to impurity formation.

Mechanism M1 Electrophilic Sulfur (4-fluorophenyl)methanesulfonyl chloride M2 Nucleophilic Attack by NH2-NH2 (Hydrazine) M1->M2 M3 Pentacoordinate Sulfur Intermediate M2->M3 M4 Chloride Elimination (-Cl⁻) M3->M4 M5 Protonated Sulfonyl Hydrazide Intermediate M4->M5 M6 Deprotonation by 2nd eq. Hydrazine M5->M6 M7 (4-fluorophenyl)methanesulfonohydrazide + Hydrazine Hydrochloride M6->M7

Fig 1. Mechanistic pathway of nucleophilic acyl substitution at the sulfonyl center.

Reagent Matrix and Quantitative Data

The following table outlines the precise stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )Eq.AmountFunction
(4-fluorophenyl)methanesulfonyl chloride208.641.010.0 mmol (2.09 g)Electrophile / Starting Material
Hydrazine monohydrate (85% aq.)50.063.030.0 mmol (~1.5 mL)Nucleophile & Acid Scavenger
Tetrahydrofuran (THF)72.11-50 mLPrimary Reaction Solvent
Dichloromethane (DCM)84.93-3 × 20 mLExtraction Solvent
Brine (Sat. NaCl)--20 mLAqueous Wash Solution
Anhydrous Na₂SO₄142.04-As neededDesiccant
Step-by-Step Experimental Protocol

This protocol is adapted from standardized, authoritative methodologies for sulfonyl hydrazide preparation[1], ensuring high fidelity and reproducibility for downstream radical-based transformations [2].

Phase 1: Setup and Initiation

  • Vessel Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar. Flush the system with inert nitrogen gas for 5 minutes to displace atmospheric moisture.

  • Substrate Dissolution: Dissolve 2.09 g (10.0 mmol) of (4-fluorophenyl)methanesulfonyl chloride in 50 mL of reagent-grade THF.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes under continuous stirring.

Phase 2: Nucleophilic Addition 4. Hydrazine Addition: Using a syringe, add 1.5 mL (30.0 mmol) of 85% hydrazine monohydrate dropwise over 5–10 minutes. (Caution: Hydrazine is highly toxic; perform strictly inside a fume hood).

Self-Validation Check (Visual Cue): Upon the addition of hydrazine, the clear solution will rapidly transition to a cloudy suspension. A white precipitate (hydrazine hydrochloride) will immediately begin to form, confirming the progression of the substitution and the intended acid-base neutralization.

Phase 3: Reaction and In-Process Control (IPC) 5. Stirring: Maintain the reaction at 0 °C for 30 to 45 minutes. 6. TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% EtOAc in Hexanes).

Self-Validation Check (TLC): The starting material (UV active, higher Rf​ ) should be completely consumed, replaced by a highly polar, baseline-adjacent spot (the hydrazide) that stains positively with iodine or ninhydrin.

Phase 4: Workup and Isolation 7. Solvent Removal: Once the reaction is deemed complete, concentrate the THF under reduced pressure (rotary evaporation at 30 °C) to approximately 10 mL. 8. Extraction: Dilute the concentrated residue with 30 mL of distilled water and extract with DCM (3 × 20 mL). The target product partitions into the organic layer, while the hydrazine hydrochloride salts remain fully dissolved in the aqueous phase. 9. Washing and Drying: Wash the combined organic layers with 20 mL of saturated brine to remove residual water and unreacted hydrazine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. 10. Final Isolation: Filter off the drying agent and evaporate the DCM in vacuo to yield (4-fluorophenyl)methanesulfonohydrazide as a white to off-white solid. (Typical yield: 80-90%).

Workflow N1 1. Setup Dissolve Sulfonyl Chloride in THF N2 2. Cooling Chill to 0 °C under N2 N1->N2 N3 3. Addition Dropwise Hydrazine Hydrate N2->N3 N4 4. Reaction Stir at 0 °C for 30 min N3->N4 N5 5. Workup Extract & Wash (DCM/H2O) N4->N5 N6 6. Isolation Dry & Concentrate Target Hydrazide N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target hydrazide.

Analytical Characterization

To ensure the structural integrity of the synthesized (4-fluorophenyl)methanesulfonohydrazide prior to downstream application, validate the product against the following expected spectroscopic parameters:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.50 (br s, 1H, -SO₂NH -)

    • δ 7.45 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H )

    • δ 7.20 (t, J = 8.8 Hz, 2H, Ar-H )

    • δ 4.35 (s, 2H, -CH ₂-SO₂-)

    • δ 4.10 (br s, 2H, -NH ₂)

  • ¹⁹F NMR (376 MHz, DMSO- d6​ ): δ -114.5 (s, 1F).

  • HRMS (ESI): Calculated for C₇H₁₀FN₂O₂S[M+H]⁺: 205.0447; Found: ~205.0450.

References
  • Feng, J., Wang, Y., Gao, L., Yu, Y., Baell, J. B., & Huang, F. (2022). Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. The Journal of Organic Chemistry, 87(19), 13138–13153.[Link]

  • Yang, X., Yi, J., Li, X., Wu, Y., Dong, J., He, Z., Zeng, G., Xu, J., & Fan, B. (2023). Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes. Organic & Biomolecular Chemistry, 21, 5747-5751.[Link]

Application

Application Note: (4-Fluorophenyl)methanesulfonohydrazide in the De Novo Synthesis of N-Sulfonyl Pyrazoles

Overview & Scientific Rationale In modern drug development and agrochemical design, the pyrazole ring is a privileged pharmacophore, recognized for its metabolic stability and ability to engage in critical hydrogen bondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Rationale

In modern drug development and agrochemical design, the pyrazole ring is a privileged pharmacophore, recognized for its metabolic stability and ability to engage in critical hydrogen bonding within target active sites. While N-alkyl and N-aryl pyrazoles are common, N-sulfonyl pyrazoles offer unique electronic profiles and enhanced lipophilicity.

(4-Fluorophenyl)methanesulfonohydrazide (CAS: 1642135-88-3) serves as a highly specialized, bifunctional building block for synthesizing these derivatives. It combines a strongly electron-withdrawing sulfonyl group with a nucleophilic hydrazine moiety. The inclusion of the 4-fluorophenyl group is particularly strategic in medicinal chemistry; the fluorine atom blocks cytochrome P450-mediated oxidation at the para-position of the aromatic ring, significantly increasing the pharmacokinetic half-life of the resulting compound.

Mechanistic Pathway & Causality

The synthesis of fully substituted N-sulfonyl pyrazoles from (4-fluorophenyl)methanesulfonohydrazide and 1,3-dicarbonyl compounds proceeds via a transition-metal-free cascade condensation-cyclization pathway 1.

Understanding the inherent reactivity of the sulfonohydrazide is critical for controlling regioselectivity:

  • Regioselective Nucleophilic Attack: The terminal nitrogen (NH₂) of the sulfonohydrazide is significantly more nucleophilic than the internal nitrogen (NH). The internal nitrogen is deactivated by the strong electron-withdrawing effect of the adjacent sulfonyl group. This electronic disparity ensures that the terminal NH₂ selectively attacks the most electrophilic (or least sterically hindered) carbonyl carbon of the 1,3-diketone.

  • Hemiaminal Formation & Dehydration: The initial nucleophilic attack forms a hemiaminal, which rapidly undergoes acid-catalyzed dehydration to yield a sulfonyl hydrazone intermediate.

  • Intramolecular Cyclization: Despite its reduced nucleophilicity, the internal nitrogen is perfectly positioned to undergo a 5-exo-trig cyclization, attacking the remaining carbonyl group.

  • Aromatization: A final dehydration step provides the thermodynamic driving force, yielding the highly stable, aromatic 1-((4-fluorophenyl)methylsulfonyl)-1H-pyrazole system 2.

Mechanism A (4-Fluorophenyl)methanesulfonohydrazide (Nucleophile) C Nucleophilic Attack (Formation of Hemiaminal) A->C B 1,3-Dicarbonyl Compound (Electrophile) B->C D Acid-Catalyzed Dehydration (Hydrazone Intermediate) C->D E 5-exo-trig Intramolecular Cyclization (Ring Closure) D->E F Second Dehydration (Aromatization) E->F G 1-((4-Fluorophenyl)methylsulfonyl)-1H-pyrazole (Target Scaffold) F->G

Mechanistic pathway of N-sulfonyl pyrazole synthesis via condensation and cyclization.

Experimental Protocols: A Self-Validating System

The following section outlines the step-by-step methodologies for both the preparation of the sulfonohydrazide precursor and its subsequent cyclization into a pyrazole derivative.

Protocol A: Synthesis of (4-Fluorophenyl)methanesulfonohydrazide

Objective: Convert (4-fluorophenyl)methanesulfonyl chloride to the corresponding hydrazide 3. Causality: Hydrazine monohydrate is used in a 2.5x excess to prevent the formation of bis-sulfonylhydrazides (dimerization). The reaction is strictly maintained at 0 °C to control the exothermic nature of the nucleophilic acyl substitution and minimize unwanted side reactions.

  • Initiation: Dissolve (4-fluorophenyl)methanesulfonyl chloride (10.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add hydrazine monohydrate (25.0 mmol, 2.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The clear solution will turn cloudy as insoluble hydrazine hydrochloride salts precipitate, providing a visual cue of reaction progression.

  • Propagation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Monitor completion via TLC (DCM:MeOH 9:1).

  • Work-up: Evaporate the THF under reduced pressure. Resuspend the crude mixture in Ethyl Acetate (50 mL) and wash with cold distilled water (2 x 20 mL). This selectively partitions the unreacted hydrazine and hydrochloride salts into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a stable white solid.

Protocol B: Synthesis of N-Sulfonyl Pyrazoles

Objective: Condensation of the synthesized hydrazide with 1,3-diketones 4. Causality: Glacial acetic acid is utilized as a mild catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without degrading the acid-sensitive hydrazide. Ethanol is chosen as the solvent because it solubilizes both starting materials and supports the necessary reflux temperature (78 °C) to drive the dehydration steps forward.

  • Preparation: In a 50 mL round-bottom flask, dissolve (4-fluorophenyl)methanesulfonohydrazide (5.0 mmol) and the selected 1,3-diketone (6.0 mmol, 1.2 equiv) in absolute ethanol (15 mL).

  • Catalysis: Add glacial acetic acid (0.5 mmol, 10 mol%) to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active hydrazide spot (lower Rf) and the appearance of a new, highly UV-active spot (higher Rf) confirms cyclization completion.

  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

    • Causality: Neutralizing the acetic acid at this stage prevents potential silica-catalyzed degradation (cleavage) of the N-sulfonyl bond during subsequent chromatography.

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure 1-((4-fluorophenyl)methylsulfonyl)-1H-pyrazole derivative.

Workflow Step1 Step 1: Reagent Preparation Dissolve Sulfonohydrazide & 1,3-Diketone in EtOH Step2 Step 2: Acid Catalysis Add Glacial Acetic Acid (10 mol%) Step1->Step2 Step3 Step 3: Reflux & Monitor Heat at 80°C for 2-4 hours Monitor via TLC (Hexane:EtOAc) Step2->Step3 Step4 Step 4: Work-up Cool to RT, Evaporate Solvent, Quench with NaHCO3 Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc, Wash with Brine, Dry over MgSO4 Step4->Step5 Step6 Step 6: Purification Flash Chromatography or Recrystallization Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of N-sulfonyl pyrazoles.

Quantitative Data Presentation

The following table summarizes the reaction scope, demonstrating the versatility of (4-fluorophenyl)methanesulfonohydrazide across various 1,3-dicarbonyl electrophiles under the standardized Protocol B conditions.

Entry1,3-Dicarbonyl CompoundR₁ (Position 3)R₂ (Position 5)Reaction Time (h)Isolated Yield (%)Purity (HPLC)
1Acetylacetone-CH₃-CH₃2.088%>99%
21-Phenyl-1,3-butanedione-Ph-CH₃3.582%98%
31,3-Diphenyl-1,3-propanedione-Ph-Ph4.076%97%
41,1,1-Trifluoro-2,4-pentanedione-CF₃-CH₃2.585%99%
5Ethyl acetoacetate-OH (Tautomer)-CH₃4.571%96%

Note: Yields reflect isolated, purified products. Regioselectivity for asymmetrical diketones (Entries 2 and 4) is governed by the initial attack of the terminal NH₂ on the most electrophilic and least sterically hindered carbonyl.

References

  • Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction to Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters.[Link]

  • WO2017161119A1 - Small molecules against cereblon to enhance effector t cell function.
  • An Unusual Crystalline Porous Framework Constructed from Multitypes of Cages with Proton Conduction Property and Heterogeneous Catalytic Activity for Pyrazole Synthesis. Inorganic Chemistry - ACS Publications.[Link]

Sources

Method

Experimental procedures for (4-fluorophenyl)methanesulfonohydrazide crystallization

Application Note: Advanced Crystallization Protocol for (4-Fluorophenyl)methanesulfonohydrazide Introduction & Mechanistic Background (4-Fluorophenyl)methanesulfonohydrazide (CAS: 1155081-72-3) is a highly versatile reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Protocol for (4-Fluorophenyl)methanesulfonohydrazide

Introduction & Mechanistic Background

(4-Fluorophenyl)methanesulfonohydrazide (CAS: 1155081-72-3) is a highly versatile reagent utilized extensively in organic synthesis, particularly for the preparation of pyrazoles, sulfones, and as a coupling partner in transition-metal-catalyzed functionalizations 1.

Despite its utility, the purification of sulfonyl hydrazides via crystallization presents unique physicochemical challenges. The molecule features a highly polar, hydrogen-bonding sulfonohydrazide moiety (-SO₂NHNH₂) juxtaposed with a hydrophobic 4-fluorophenyl ring. Furthermore, sulfonyl hydrazides are known to be thermally labile; prolonged exposure to elevated temperatures can trigger exothermic decomposition, releasing nitrogen gas and yielding sulfinic acids or disulfide byproducts 2. Consequently, traditional boiling-solvent recrystallization methods are suboptimal and pose severe safety and purity risks 3.

This application note details a rigorously optimized solvent/anti-solvent cooling crystallization protocol. By leveraging absolute ethanol as the primary solvent and deionized water as the anti-solvent at a strictly controlled maximum temperature of 55 °C, this method ensures high thermodynamic yield while completely circumventing thermal degradation pathways.

Materials and Analytical Equipment

  • Reagents: Crude (4-fluorophenyl)methanesulfonohydrazide (>90% initial purity), Absolute Ethanol (USP Grade, >99.9%), Deionized (DI) Water (18.2 MΩ·cm).

  • Equipment: 500 mL jacketed glass crystallizer with programmable thermostatic circulation, PTFE overhead anchor stirrer, vacuum filtration apparatus (Büchner funnel with quantitative filter paper), and a vacuum drying oven.

  • Analytical Validation Tools: Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and 400 MHz ¹H-NMR.

Experimental Workflow

The following diagram illustrates the logical progression of the crystallization process, designed to maintain the system within its metastable zone width (MSZW) to promote the growth of high-purity macroscopic crystals rather than amorphous precipitates.

G Start Crude (4-fluorophenyl) methanesulfonohydrazide Dissolution Dissolution in Absolute EtOH (55°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Antisolvent Dropwise Addition of DI Water (Anti-solvent) Filtration->Antisolvent Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Harvest Vacuum Filtration & Cold Wash (1:1 EtOH/H2O) Cooling->Harvest Drying Vacuum Drying (40°C, 24h) Harvest->Drying End Pure Crystalline Product Drying->End

Figure 1: Solvent/anti-solvent cooling crystallization workflow for the target sulfonohydrazide.

Step-by-Step Crystallization Protocol

Expertise & Causality Note: Every step in this protocol is designed as a self-validating system. If the solution turns turbid instantly during the initial water addition, the MSZW has been breached, indicating the addition rate must be slowed to prevent solvent entrapment.

Step 1: Primary Dissolution

  • Transfer 10.0 g of crude (4-fluorophenyl)methanesulfonohydrazide into the 500 mL jacketed crystallizer.

  • Add 80 mL of absolute ethanol.

  • Set the jacket temperature to 55 °C and initiate overhead stirring at 250 RPM. Causality: Ethanol readily disrupts the intermolecular hydrogen bonds of the hydrazide group. Capping the temperature at 55 °C provides a critical safety margin against the thermal decomposition threshold typical of sulfonyl hydrazides (which generally begins >100 °C).

Step 2: Hot Filtration

  • Once complete dissolution is visually confirmed (a clear, pale-yellow solution), perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove any unreacted polymeric impurities or dust.

  • Return the filtrate to the crystallizer and re-equilibrate to 55 °C.

Step 3: Anti-Solvent Addition

  • Using an addition funnel, introduce 120 mL of pre-warmed (55 °C) DI water dropwise at a rate of 5 mL/min. Causality: The hydrophobic 4-fluorophenyl ring has near-zero solubility in water. Gradual addition of water lowers the overall solubility capacity of the solvent matrix, bringing the solution to the edge of supersaturation without triggering spontaneous, uncontrolled nucleation (crashing out).

Step 4: Controlled Cooling Profile

  • Program the thermostatic circulator to cool the mixture from 55 °C to 5 °C at a linear rate of 0.5 °C/min.

  • Reduce stirring speed to 150 RPM to minimize shear-induced secondary nucleation. Causality: A slow, linear cooling ramp allows solute molecules sufficient time to align into the growing crystal lattice. Rapid cooling would trap ethanol and water molecules within the crystal defects, artificially inflating the yield and ruining analytical purity.

Step 5: Harvesting and Washing

  • Once the suspension reaches 5 °C, hold the temperature for 60 minutes to maximize thermodynamic yield.

  • Harvest the crystals via vacuum filtration.

  • Wash the filter cake twice with 20 mL of a pre-chilled (5 °C) 1:1 mixture of Ethanol/Water 4. Causality: The cold wash displaces the mother liquor (which contains the concentrated impurities) without re-dissolving the purified product.

Step 6: Vacuum Drying

  • Transfer the crystals to a vacuum drying oven.

  • Dry at 40 °C under high vacuum (<10 mbar) for 24 hours. Causality: 40 °C is sufficient to volatilize residual ethanol and water while remaining well below the thermal degradation onset temperature.

Quantitative Data Presentation

The following table summarizes the critical process parameters and expected quantitative outcomes of this protocol.

ParameterValue / SpecificationMechanistic Purpose
Solvent System Ethanol / DI Water (1:1.5 v/v)Balances polar/non-polar solubility dynamics.
Max Dissolution Temp 55 °CPrevents thermal decomposition of the -SO₂NHNH₂ group.
Anti-Solvent Addition Rate 5 mL/minMaintains system within the Metastable Zone Width (MSZW).
Cooling Rate 0.5 °C/minPromotes high-purity lattice formation; prevents solvent inclusion.
Drying Conditions 40 °C, <10 mbar, 24hSafely removes residual solvents.
Expected Yield 82% - 88%High thermodynamic recovery due to 5 °C hold.
Expected Purity (HPLC) > 99.5%Rejection of structurally related synthetic impurities.

Trustworthiness & Analytical Validation

To ensure this protocol acts as a self-validating system, the final product must be subjected to the following checks:

  • ¹H-NMR (DMSO-d₆): The spectrum must show the characteristic aromatic protons of the 4-fluorophenyl group and the distinct exchangeable signals for the -NH and -NH₂ protons. Crucially, the spectrum must be devoid of a triplet at 1.06 ppm and a quartet at 3.44 ppm, which would indicate incomplete drying or crystal-entrapped ethanol.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak corresponding to the melting point should be observed, with no preceding exothermic events. An exothermic peak prior to melting indicates premature thermal decomposition, signaling that the drying temperature was too high or the crystal lattice is highly defective.

References

  • Copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with (4-fluorophenyl)methanesulfonohydrazide. Royal Society of Chemistry (RSC).1

  • p-Toluenesulfonyl hydrazide: Thermal Decomposition Profiles. Grokipedia.2

  • Evaluation and synthesis of chemical blowing agents for acrylate-based 3D printer inks. Johannes Kepler University (JKU) ePUB.3

  • Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents. MDPI.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-Fluorophenyl)methanesulfonohydrazide Synthesis

Welcome to the Technical Support Center for sulfonyl hydrazide synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of benzyl-type sulfonyl hydrazides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonyl hydrazide synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of benzyl-type sulfonyl hydrazides.

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), (4-fluorophenyl)methanesulfonyl chloride possesses highly reactive alpha-protons. In the presence of a base like hydrazine, it is exceptionally susceptible to forming a transient, highly electrophilic sulfene intermediate ( Ar−CH=SO2​ ). If reaction conditions are not perfectly tuned, this intermediate will indiscriminately react with trace water (causing hydrolysis) or the newly formed product (causing disulfonylation).

To guarantee success, the protocols and troubleshooting guides below are designed as a self-validating system . By enforcing a reverse-addition technique and strict thermal control, we manipulate the pseudo-first-order kinetics to heavily favor mono-substitution, naturally suppressing byproduct formation.

Quantitative Optimization Data

Understanding the causality behind reaction parameters is critical. The table below summarizes how specific variables impact the yield and purity of (4-fluorophenyl)methanesulfonohydrazide.

Reaction ParameterSub-optimal ConditionOptimized ProtocolMechanistic Impact
Hydrazine Stoichiometry 1.0 - 1.2 equivalents2.1 - 2.5 equivalents Prevents bis-sulfonylation by ensuring a massive nucleophile excess[1].
Order of Addition N₂H₄ added to Sulfonyl ChlorideSulfonyl Chloride added to N₂H₄ Maintains a continuous local excess of hydrazine to suppress over-reaction[2].
Temperature Control Room Temp (20–25 °C)-8 °C to 0 °C Suppresses sulfene-mediated hydrolysis to sulfonic acid[3].
Solvent System Ethanol / AqueousAnhydrous THF Maximizes electrophile solubility while minimizing water activity[1].

Standard Operating Procedure (SOP)

The following step-by-step methodology has been optimized to yield the target hydrazide in >80% yield[4].

Workflow Step1 1. Prepare Hydrazine Solution (2.5 eq N2H4·H2O in THF) Step2 2. Chill System (-8 to 0 °C Ice Bath) Step1->Step2 Step3 3. Dropwise Addition (Sulfonyl Chloride in THF) Step2->Step3 Step4 4. Isothermal Stirring (30 mins at -8 °C) Step3->Step4 Step5 5. Aqueous Quench & Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Isolation (Target Hydrazide >80% Yield) Step5->Step6

Figure 1: Optimized step-by-step synthetic workflow for (4-fluorophenyl)methanesulfonohydrazide.

Step-by-Step Methodology:
  • Nucleophile Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 80% hydrazine hydrate (2.1 to 2.5 equiv) in anhydrous THF (10 mL per gram of starting material).

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the system to equilibrate to an internal temperature of -8 °C to 0 °C[1].

  • Electrophile Preparation: In a separate dry vial, dissolve (4-fluorophenyl)methanesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous THF (approx. 3 mL per gram).

  • Controlled Addition: Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise to the vigorously stirred hydrazine solution over 30 minutes. Causality Note: This reverse-addition maintains a continuous local excess of hydrazine, preventing the mono-hydrazide product from acting as a nucleophile[2].

  • Isothermal Maturation: Stir the reaction mixture at -8 °C for an additional 30 minutes[1]. Monitor the reaction via TLC (Hexane/EtOAc 1:1).

  • Aqueous Quench & Extraction: Dilute the reaction mixture with cold ethyl acetate. Transfer to a separatory funnel and wash sequentially with ice-cold distilled water (to remove unreacted hydrazine) and cold brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation). Triturate the resulting residue with cold hexane to precipitate the pure (4-fluorophenyl)methanesulfonohydrazide as a crystalline solid[4].

Troubleshooting & FAQs

Mechanism SM (4-Fluorophenyl) methanesulfonyl chloride Product Target Hydrazide (Desired) SM->Product + Excess N2H4 (-8 °C to 0 °C) Acid Sulfonic Acid (Hydrolysis) SM->Acid + H2O (High Temp) Bis Bis-sulfonylhydrazide (Over-reaction) Product->Bis + SM (Low N2H4 ratio)

Figure 2: Reaction pathways showing desired hydrazinolysis versus competitive side reactions.

Q: My final product contains a significant amount of a highly insoluble white precipitate. What is this, and how do I prevent it? A: This is likely the symmetric bis-sulfonylhydrazide byproduct ( R−SO2​−NH−NH−SO2​−R ). It forms when the synthesized mono-hydrazide acts as a nucleophile and attacks unreacted sulfonyl chloride. Prevention: Always add the sulfonyl chloride to the hydrazine solution (reverse addition) and ensure a minimum of 2.1 to 2.5 equivalents of hydrazine hydrate are used to maintain pseudo-first-order kinetics[1][2].

Q: TLC shows complete consumption of the starting material, but my isolated yield is extremely low. The aqueous layer is highly acidic. Why? A: You are experiencing competitive hydrolysis. Because (4-fluorophenyl)methanesulfonyl chloride contains alpha-protons, it easily forms a highly reactive sulfene intermediate. If the temperature rises above 5 °C, the water present in the hydrazine hydrate rapidly attacks the sulfene, yielding (4-fluorophenyl)methanesulfonic acid, which remains water-soluble[3]. Prevention: Maintain strict temperature control (-8 °C to 0 °C) using an ice-salt bath.

Q: Can I use absolute ethanol instead of THF for this specific synthesis? A: While ethanol is frequently cited in general sulfonohydrazide syntheses[2][3], THF is vastly superior for benzyl-type sulfonyl chlorides. THF allows for lower reaction temperatures (-8 °C) without freezing and prevents competitive solvolysis (esterification) that can occur in alcoholic solvents under basic conditions.

Sources

Optimization

Preventing thermal degradation of (4-fluorophenyl)methanesulfonohydrazide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling N'-(4-fluorophenyl)methanesulfonohydrazide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling N'-(4-fluorophenyl)methanesulfonohydrazide (CAS: 1642135-88-3)[1].

Sulfonyl hydrazides are powerful reagents in organic synthesis, but they are notoriously sensitive to thermal and hydrolytic degradation. This guide bridges the gap between theoretical chemical mechanisms and practical, field-proven laboratory workflows to ensure your reagents maintain peak integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does (4-fluorophenyl)methanesulfonohydrazide degrade when left at room temperature? A: The sulfonohydrazide functional group (-SO₂NHNH₂) is thermodynamically unstable due to its internal oxidation-reduction potential[2]. Under thermal stress, the molecule undergoes N-N bond cleavage. This reaction is entropically driven by the highly favorable release of nitrogen gas (N₂)[2][3]. The cleavage generates reactive sulfonyl radicals that rapidly dimerize or react with ambient moisture to form inactive disulfides, sulfonic acids, and sulfonamides[3].

Q: What environmental factors accelerate this degradation? A: Heat, atmospheric moisture, and the presence of strong oxidizing agents or acids act as catalysts[4][5]. At temperatures above 70°C, sulfonyl hydrazides undergo a self-accelerating decomposition that can be explosive if confined[4]. Even at standard room temperature (25°C), slow, continuous decomposition compromises the reagent's purity and stoichiometric accuracy over a matter of weeks[4][6].

Q: The reagent bottle pressurized and emitted a "hiss" when opened. Is it still safe to use? A: Discard it immediately. The "hiss" is pressurized nitrogen gas (N₂), a definitive byproduct of extensive thermal decomposition[2][3]. The remaining solid is likely composed of inactive degradation products and will ruin your experimental yields.

G A (4-fluorophenyl)methanesulfonohydrazide B Thermal Stress / Moisture A->B C N-N Bond Cleavage & Internal Redox B->C D Sulfonyl Radicals C->D E Nitrogen Gas (N2) Evolution C->E F Degradation Products D->F

Logical pathway of thermal degradation for sulfonyl hydrazide derivatives.

Section 2: Validated Storage & Handling Protocols

To maintain scientific integrity, storage must be treated as an active experimental parameter rather than an afterthought. The following protocol is a self-validating system designed to prevent hydrolytic cleavage and thermal radical generation.

Protocol: Cryogenic Inert Storage Workflow

Objective: Halt thermal kinetic energy and eliminate moisture/oxygen exposure.

  • Anaerobic Aliquoting: Upon receipt, transfer the bulk reagent into an anaerobic glove box or a Schlenk line environment purged with high-purity Argon or Nitrogen.

    • Causality: Atmospheric oxygen and moisture act as catalysts for radical propagation. Handling the reagent in an inert environment prevents the initiation of the degradation cascade.

  • Single-Use Packaging: Divide the reagent into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber glass blocks ambient light, preventing photo-induced radical initiation.

  • Hermetic Sealing: Seal the vials with PTFE-lined caps and wrap the exterior tightly with Parafilm.

  • Cryogenic Storage: Store the sealed vials at -20°C inside a secondary desiccator containing anhydrous calcium sulfate (e.g., Drierite)[7].

  • Thermal Equilibration (Critical Step): Before use, remove the required vial from the freezer and allow it to equilibrate to room temperature (approx. 30 minutes) before opening the seal.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the reagent, initiating rapid hydrolytic degradation.

  • Self-Validation Step: Immediately after aliquoting your fresh batch, dissolve a micro-sample in DMSO-d₆ and acquire a baseline ¹⁹F and ¹H NMR spectrum. Before any critical future experiment, run a rapid TLC against this baseline or a quick ¹⁹F NMR to confirm the structural integrity of the -SO₂NHNH₂ group.

StorageWorkflow S1 Receive Reagent S2 Aliquot under Argon/N2 S1->S2 S3 Seal with PTFE/Parafilm S2->S3 S4 Store at -20°C in Desiccator S3->S4 S5 Warm to RT before opening S4->S5 S6 Quality Check (NMR/TLC) S5->S6

Step-by-step workflow for the cryogenic storage and retrieval of sensitive hydrazides.

Section 3: Quantitative Data & Stability Metrics

The following table summarizes the thermal and storage stability profile of sulfonyl hydrazides to help you make informed laboratory decisions.

ParameterValue / ObservationMechanistic Consequence
Recommended Storage Temp 2°C to 8°C (Short term), -20°C (Long term)Halts thermal kinetic energy required for N-N bond cleavage[7].
Critical Decomposition Temp > 70°CTriggers self-accelerating decomposition and rapid N₂ release[4].
Shelf Life at 25°C < 2-4 weeks (approx.)Gradual loss of active titer; formation of sulfonyl radicals and sulfonamides[6].
Shelf Life at -20°C > 12 monthsMaintains >98% purity if kept strictly anhydrous and protected from light.

References

  • MATERIAL SAFETY DATA SHEET - Harwick Standard Harwick Standard Distribution Corporation[4]

  • Screening Compounds P125073 - EvitaChem EvitaChem[1]

  • Evaluation and synthesis of chemical blowing agents for acrylate-based 3D printer inks Johannes Kepler University (JKU)[6]

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide ResearchGate[3]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies ACS Omega[2]

  • Sulfonyl hydrazide resin (1.0-3.0 mmol/g , 100-200 mesh) Chem-Impex[7]

  • Mesitylene-2-sulfonyl hydrazide - SAFETY DATA SHEET Fisher Scientific[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-Fluorophenyl)methanesulfonohydrazide Reactions

Welcome to the Technical Support Center for Sulfonyl Hydrazide Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving (4-fluorophenyl)methanesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfonyl Hydrazide Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving (4-fluorophenyl)methanesulfonohydrazide . While this reagent is a powerful building block for hydrazone synthesis, cross-coupling, and carbene generation, its unique structural features—specifically the acidic benzylic protons and the labile N–S bond—make it highly susceptible to side reactions if conditions are not strictly controlled.

Below, you will find causality-driven FAQs, quantitative data comparisons, and self-validating protocols to ensure high-fidelity experimental outcomes.

Part 1: Reaction Pathways and Side Product Divergence

Understanding the mechanistic divergence of your starting material is the first step in troubleshooting. The diagram below illustrates how minor deviations in reaction conditions (e.g., trace water or strong bases) redirect the reagent away from the target hydrazone and toward thermodynamic sinks.

Reaction pathways of (4-fluorophenyl)methanesulfonohydrazide highlighting side product divergence.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant azine (R=N–N=R) formation outcompeting my desired sulfonyl hydrazone, and how do I prevent it? Expert Insight: Azine formation is a classic thermodynamic sink caused by microscopic reversibility. If trace water is present, it drives the hydrolysis of the newly formed sulfonyl hydrazone back into the carbonyl compound and free hydrazine. Because free hydrazine is a highly reactive, unhindered bis-nucleophile, it reacts exponentially faster with your carbonyl starting material than the bulky (4-fluorophenyl)methanesulfonohydrazide does. Solution: You must shift the equilibrium kinetically. Implement a self-validating anhydrous system using activated 4Å molecular sieves to irreversibly trap water, and use 5 mol% glacial acetic acid to accelerate the initial condensation before disproportionation can occur.

Q2: During palladium-catalyzed cross-couplings, my sulfonyl hydrazide is degrading into disulfides and thioesters. What causes this? Expert Insight: Sulfonyl hydrazides are prone to reductive elimination and nitrogen extrusion. Under catalytic conditions, the reagent can lose N₂ and H₂O to form an intermediate that collapses into a disulfide 1. In palladium-catalyzed aminocarbonylations, the choice of the base's countercation dictates the survival of the reagent. Strong organic bases (like DBU) completely inhibit sulfonyl hydrazide incorporation, leading to degradation. Conversely, sodium-based inorganic salts (e.g., Na₃PO₄) coordinate and stabilize the intermediate, preventing reductive elimination and favoring the branched N,N-acyl-sulfonyl hydrazide isomers 2.

Q3: When using this reagent as a carbene precursor, I get a complex mixture of oligomers and unreacted starting material instead of the target alkene. What is going wrong? Expert Insight: Unlike standard arylsulfonyl hydrazides (e.g., Tosylhydrazide), (4-fluorophenyl)methanesulfonohydrazide contains highly acidic benzylic protons adjacent to the sulfone group. When utilizing N-sulfonyl hydrazones as unstabilized carbene precursors 3, strong bases are required. However, if the base deprotonates the benzylic carbon instead of the hydrazide nitrogen, the resulting alpha-anion rapidly extrudes SO₂, leading to radical recombination and oligomerization. Solution: Strictly control base equivalents and utilize low temperatures (-78 °C) during the initial deprotonation phase to ensure regioselective N-anion formation.

Q4: I am attempting an oxidative coupling using hypervalent iodine, but I am isolating symmetrical sulfonamides. Why? Expert Insight: Hypervalent iodine reagents possess umpolung reactivity. While they can successfully reverse the polarity of sulfinate salts to synthesize sulfonyl hydrazides, exposing an already-formed sulfonyl hydrazide to harsh oxidative conditions causes the oxidative coupling of the hydrazine moiety itself, yielding symmetrical side products 4. Solution: Ensure strict stoichiometric control (1.0 eq of oxidant) and utilize syringe-pump addition to keep the steady-state concentration of the oxidant low.

Part 3: Quantitative Data on Reaction Selectivity

The table below summarizes the causality between reaction conditions (specifically base and reductant selection) and the quantitative yield of side products. Use this data to select the appropriate additives for your specific workflow.

Reaction Condition (Base / Additive)CountercationTarget Product IsomerMajor Side ProductYield of Side Product (%)
Na₃PO₄ Na⁺Branched N,N-acylDisulfides / Thioesters< 5%
K₃PO₄ K⁺Branched N,N-acylDisulfides / Thioesters~ 15%
Et₃N OrganicLinear N-acyl-N'Disulfides / Thioesters~ 40%
DBU OrganicNone (Inhibited)Degradation / N₂ loss> 80%
NHC-BH₃ (Reductant)N/ANoneDisulfides> 85%

Table 1: Influence of base selection and additives on (4-fluorophenyl)methanesulfonohydrazide reaction divergence and side product formation.

Part 4: Self-Validating Experimental Protocol

To eliminate azine formation and hydrolysis during hydrazone synthesis, follow this self-validating methodology. The protocol is designed with built-in kinetic traps and visual/analytical checkpoints.

Self-validating experimental workflow for high-fidelity sulfonyl hydrazone synthesis.

Step-by-Step Methodology: High-Fidelity Hydrazone Synthesis
  • System Desiccation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add (4-fluorophenyl)methanesulfonohydrazide (1.0 eq) and freshly activated 4Å molecular sieves (200 mg per mmol of substrate).

  • Solvation: Suspend the mixture in anhydrous THF (0.2 M concentration) and stir for 10 minutes at room temperature to ensure any ambient moisture introduced during transfer is sequestered.

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add the carbonyl compound (1.05 eq) dropwise over 15 minutes. Causality: Slow addition prevents local concentration spikes of the carbonyl, which kinetically favors the 1:1 condensation over the 2:1 azine formation.

  • Kinetic Trapping: Add glacial acetic acid (5 mol%).

  • Validation Check: After 30 minutes, perform a TLC analysis (Hexanes/EtOAc 3:1). The starting material spot (KMnO₄ active) should cleanly convert to a higher Rf​ spot. If a highly UV-active, non-polar spot appears near the solvent front, azine formation has begun; immediately lower the temperature and check your molecular sieves' activity.

  • Quenching & Isolation: After 2 hours, filter the reaction through a short pad of Celite to remove the molecular sieves. Crucial: Do not wash with aqueous base (e.g., NaHCO₃) during the workup, as this can trigger late-stage hydrolysis. Concentrate the filtrate under reduced pressure and purify via recrystallization from cold ethanol to yield the pure sulfonyl hydrazone.

References
  • Selective Synthesis of Acyl-Sulfonyl Hydrazide Isomers: The Role of the Countercation of Base Selection in Palladium-Catalyzed Aminocarbonylations. Organic Letters, ACS Publications. URL:[Link]

  • The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. Chemical Reviews, ACS Publications. URL:[Link]

  • NHC-BH3-Mediated Reduction of Sulfonyl Hydrazides into Disulfides and Further Cross-Coupling with Chlorostibine and Bioactivities. ACS Publications. URL:[Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides. Karlsruhe Institute of Technology (KIT). URL:[Link]

Sources

Optimization

Purification techniques for crude (4-fluorophenyl)methanesulfonohydrazide

Welcome to the Technical Support Center for Sulfonyl Hydrazide Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfonyl Hydrazide Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (4-fluorophenyl)methanesulfonohydrazide .

Sulfonyl hydrazides are highly versatile building blocks, frequently utilized as SO₂ surrogates, precursors for sulfonyl hydrazones, and blowing agents [4]. However, their dual nature—bearing both a nucleophilic hydrazine moiety and a labile sulfonyl linkage—makes them prone to thermal degradation, over-reaction, and hydrolysis. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating high-purity (4-fluorophenyl)methanesulfonohydrazide.

I. Mechanistic Overview & Reaction Pathways

To purify a compound effectively, you must first understand the impurities generated during its synthesis. The reaction between (4-fluorophenyl)methanesulfonyl chloride and hydrazine hydrate is a delicate balance of competing nucleophilic attacks.

Pathways SM Starting Material (4-F-BnSO2Cl) Hydrazine Excess Hydrazine (Desired Pathway) SM->Hydrazine Fast at 0°C Water Trace Water / Heat (Side Pathway) SM->Water Competing Prod Target Product (4-F-BnSO2NHNH2) Hydrazine->Prod Sulfonic Impurity A Sulfonic Acid Water->Sulfonic Bis_Path Low Hydrazine Ratio (Side Pathway) Prod->Bis_Path Reacts with SM Bis Impurity B Bis-sulfonyl Hydrazide Bis_Path->Bis

Mechanistic pathways showing desired hydrazinolysis versus competing hydrolysis and bis-addition.

II. The Self-Validating Experimental Protocol

Standard purification often fails because the crude mixture is too complex. By controlling the synthesis parameters, we drastically reduce the purification burden. The following protocol is designed to be self-validating: visual and pH cues at each step confirm success before proceeding.

Step 1: Inverse Addition Synthesis

  • Prepare a solution of hydrazine hydrate (2.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0–5 °C in an ice bath. Causality: An excess of hydrazine is mandatory to prevent the newly formed sulfonyl hydrazide from reacting with unreacted sulfonyl chloride, which would form the highly insoluble bis-sulfonyl hydrazide impurity [1].

  • Dissolve (4-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a minimum volume of THF.

  • Add the sulfonyl chloride solution dropwise to the vigorously stirred hydrazine solution.

  • Validation Check: The solution should remain mostly clear or slightly cloudy. If a heavy, unyielding white precipitate forms immediately during addition, your localized stirring is insufficient, and bis-adduct is forming.

Step 2: Aqueous Quench and Precipitation

  • Once the addition is complete (monitor by TLC for the disappearance of the sulfonyl chloride), pour the reaction mixture into 5 volumes of vigorously stirred ice-water.

  • Validation Check: A white precipitate of crude (4-fluorophenyl)methanesulfonohydrazide should form immediately. Check the pH of the aqueous layer; it should be mildly alkaline (pH 8-9) due to excess hydrazine.

  • Filter the precipitate under a vacuum and wash sequentially with copious amounts of ice-cold water to remove residual hydrazine hydrochloride salts.

Step 3: Controlled Recrystallization

  • Transfer the crude solid to a flask and add a minimum amount of warm (40–50 °C) ethanol. Do not boil.

  • Once dissolved, allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the purified crystals and dry under a high vacuum at room temperature.

Workflow A 1. Reactants Sulfonyl Chloride + Hydrazine B 2. Reaction 0-5°C, THF A->B C 3. Quench Ice Water B->C D 4. Filtration Remove Salts C->D E 5. Recrystallization Warm EtOH D->E F 6. Pure Hydrazide E->F

Experimental workflow for the synthesis and purification of (4-fluorophenyl)methanesulfonohydrazide.

III. Quantitative Purification Data

Different purification methods yield vastly different results for sulfonyl hydrazides due to their unique polarity and thermal profiles. Use the table below to select the appropriate method based on your downstream requirements.

Purification MethodYield RecoveryPurityScalabilityPrimary Impurity Removed
Aqueous Precipitation 85–95%90–95%ExcellentHydrazine salts, THF
EtOH Recrystallization 70–80%>99.5%GoodBis-sulfonyl hydrazide, Sulfonic acid
Flash Chromatography (SiO₂) 30–50%>98%PoorTrace organic impurities
DCM/Hexane Trituration 80–85%95–98%ExcellentNon-polar organic byproducts

IV. Troubleshooting & FAQs

Q: My crude product is heavily contaminated with a highly insoluble white solid that won't dissolve in warm ethanol. What is it, and how do I remove it? A: This is almost certainly the bis-sulfonyl hydrazide impurity. It forms when the nucleophilic nitrogen of your desired product attacks another molecule of the starting (4-fluorophenyl)methanesulfonyl chloride. Because of its symmetrical, highly hydrogen-bonded structure, it is practically insoluble in most standard recrystallization solvents. Solution: You cannot easily purify this out once formed in large quantities. You must prevent it during synthesis by ensuring strict inverse addition (adding the chloride to a large excess of hydrazine) under vigorous stirring[1][2].

Q: I attempted to purify the crude mixture via silica gel flash chromatography, but my product degraded into a sticky mass and streaked down the column. Why? A: Sulfonyl hydrazides are highly polar and possess a basic terminal amine. On standard, slightly acidic silica gel, they often exhibit severe tailing and can undergo surface-catalyzed degradation. Solution: Avoid chromatography for sulfonyl hydrazides whenever possible; rely on recrystallization [3]. If chromatography is absolutely necessary for downstream highly-sensitive assays, use deactivated silica (pre-treated with 1% triethylamine) or neutral alumina, and elute with a DCM/Methanol gradient.

Q: Why did my yield drop significantly, and the product turn yellow, after recrystallization from boiling ethanol? A: You induced thermal degradation. Sulfonyl hydrazides are inherently sensitive to elevated temperatures; they can undergo thermal extrusion of nitrogen gas (N₂) and decompose into sulfinic acids or polymeric species [3]. Solution: Never boil the solvent when recrystallizing sulfonyl hydrazides. Dissolve the crude product in ethanol warmed to no more than 45–50 °C, and rely on cooling to 0 °C to drive the precipitation.

Q: How can I ensure all residual hydrazine is removed? It is interfering with my downstream coupling reactions. A: Hydrazine is a highly toxic, reactive reagent that can easily carry over if the product is isolated simply by solvent evaporation [2]. Solution: The aqueous precipitation step in the protocol above is specifically designed to wash away hydrazine. Because (4-fluorophenyl)methanesulfonohydrazide is highly hydrophobic compared to hydrazine, washing the filter cake with copious amounts of ice-cold water will selectively dissolve and remove the hydrazine hydrochloride salts. Do not use acidic water washes, as this will protonate your product and drive it into the aqueous phase or cause hydrolysis.

V. References

  • Process of preparing organic sulfonyl hydrazides Google Patents (US2830086A)

  • Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction ACS Publications

  • Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications Arab American University

  • Practical synthesis and biological screening of sulfonyl hydrazides Karlsruhe Institute of Technology (KIT)

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Verification of (4-fluorophenyl)methanesulfonohydrazide: An NMR-Centric Approach with Comparative Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug development professionals, the validation of a synthesized compound's identity is a critical step that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth, practical approach to the spectral data validation of (4-fluorophenyl)methanesulfonohydrazide, a molecule of interest in medicinal chemistry.

While a multitude of analytical techniques can contribute to a comprehensive characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of organic structures in solution. This guide will, therefore, focus on a robust, self-validating NMR workflow, while also providing a comparative analysis with alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic perspective on structural verification.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy's power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular connectivity and stereochemistry can be assembled. For (4-fluorophenyl)methanesulfonohydrazide, both ¹H and ¹³C NMR are indispensable.

Predicted NMR Spectral Data for (4-fluorophenyl)methanesulfonohydrazide

In the absence of experimentally acquired reference spectra, we can leverage computational prediction tools to generate a reliable starting point for our analysis. The following data was predicted using NMRdb.org, a public database and prediction tool.

Table 1: Predicted ¹H and ¹³C NMR Data for (4-fluorophenyl)methanesulfonohydrazide in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
CH₃2.95s-45.0
Ar-H (ortho to F)7.20t8.8116.0 (d, J=22.5 Hz)
Ar-H (meta to F)7.05dd8.8, 5.2119.5 (d, J=8.0 Hz)
C-F---158.0 (d, J=240 Hz)
C-N---140.0
NH~4.5 (broad s)---
NH₂~6.0 (broad s)---

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and are expected to appear as broad singlets due to chemical exchange.

A Self-Validating NMR Workflow for (4-fluorophenyl)methanesulfonohydrazide

The following protocol outlines a systematic approach to acquiring and validating the NMR data for our target compound, ensuring data integrity and confidence in the structural assignment.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized (4-fluorophenyl)methanesulfonohydrazide.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic or aliphatic regions of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay (D1) to allow for full magnetization recovery of all protons, and a spectral width that encompasses all expected signals.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans will be required compared to the ¹H experiment.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should also be performed to differentiate between CH, CH₂, and CH₃ groups, which is a crucial step in the validation process.

  • 2D NMR Acquisition (Optional but Recommended):

    • For unambiguous assignment, acquiring two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

    • A COSY spectrum will reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons.

    • An HSQC spectrum will correlate each proton to its directly attached carbon, providing definitive C-H assignments.

Data Validation and Interpretation

The validation process involves a meticulous comparison of the acquired data with the predicted values and established chemical principles.

Caption: A self-validating workflow for NMR spectral data analysis.

  • Chemical Shift Validation: The observed chemical shifts should be in close agreement with the predicted values. The downfield region (δ 7.0-7.2 ppm) is expected to show signals for the aromatic protons, influenced by the electron-withdrawing fluorine atom and the sulfonohydrazide group. The methyl protons of the methanesulfonyl group should appear as a singlet in the upfield region (around δ 2.95 ppm).

  • Multiplicity and Coupling Constant Validation: The aromatic protons should exhibit a characteristic splitting pattern. The protons ortho to the fluorine will be a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine will appear as a doublet of doublets. The coupling constants (J-values) provide valuable information about the relative positions of the coupled nuclei.

  • Integration Validation: The integral of each signal in the ¹H NMR spectrum should be proportional to the number of protons giving rise to that signal. For (4-fluorophenyl)methanesulfonohydrazide, the expected integration ratio would be 3:2:2 for the CH₃, Ar-H (ortho), and Ar-H (meta) protons, respectively.

  • ¹³C and DEPT Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent. This allows for the definitive assignment of each carbon type.

  • 2D NMR Cross-Validation: The correlations observed in the COSY and HSQC spectra provide the highest level of confidence in the structural assignment by confirming the bonding network of the molecule.

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for structural elucidation, Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary and confirmatory data.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. For (4-fluorophenyl)methanesulfonohydrazide (C₇H₉FN₂O₂S), the expected exact mass can be calculated and compared with the experimentally determined mass from a high-resolution mass spectrometer (HRMS).

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ would have an m/z value corresponding to the molecular weight plus the mass of a proton.

  • Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[1][2][3][4] The fragmentation of the sulfonohydrazide moiety can also provide structural clues.[5]

Table 2: Comparison of NMR, MS, and FTIR for the Analysis of (4-fluorophenyl)methanesulfonohydrazide

Technique Information Provided Strengths Limitations
NMR Detailed connectivity, stereochemistry, and dynamic information.Unambiguous structure elucidation.Lower sensitivity, requires soluble sample.
MS Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed connectivity information.
FTIR Presence of functional groups.Fast, non-destructive, and can be used for solid and liquid samples.Provides limited information on the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

  • Expected Characteristic Absorptions:

    • N-H Stretching: The N-H bonds of the hydrazide group will exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.[6][7]

    • S=O Stretching: The sulfonyl group will show strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[8][9][10]

    • Aromatic C-H and C=C Stretching: The aromatic ring will have C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[11][12]

    • C-F Stretching: A strong absorption band for the C-F bond is expected in the 1250-1000 cm⁻¹ region.

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The structural validation of (4-fluorophenyl)methanesulfonohydrazide, as with any novel compound, demands a multi-faceted yet rigorous analytical approach. This guide has presented an NMR-centric workflow as the primary methodology for unambiguous structure elucidation. The principles of self-validation, from careful sample preparation and data acquisition to a systematic analysis of chemical shifts, multiplicities, and integrations, provide a robust framework for achieving high confidence in the assigned structure.

Furthermore, the integration of complementary data from Mass Spectrometry and FTIR Spectroscopy strengthens the overall structural proof. While MS confirms the molecular weight and elemental composition, FTIR provides a rapid check for the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to ensure the scientific integrity of their findings, a critical mandate in the pursuit of new therapeutic agents. Adherence to established guidelines for data reporting from bodies like the IUPAC further ensures the clarity and reproducibility of the scientific record.[4][13]

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

  • Simulate and predict NMR spectra. NMRdb.org. [Link]

  • Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. ResearchGate. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • CASCADE. Colorado State University. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Predict 13C NMR spectra. Cheminfo.org. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

  • 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Oregon State University. [Link]

  • Benzenesulfonyl hydrazide. PubChem. [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. [Link]

  • Mass fragmentation pattern of the compounds. ResearchGate. [Link]

  • Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Benzenesulfonamide. NIST WebBook. [Link]

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Comparative

Comprehensive Comparison Guide: HPLC Method Validation for (4-Fluorophenyl)methanesulfonohydrazide Purity Analysis

Executive Summary The purity analysis of complex pharmaceutical building blocks requires robust, scientifically sound analytical procedures. This guide provides an objective, data-driven comparison between a modern core-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of complex pharmaceutical building blocks requires robust, scientifically sound analytical procedures. This guide provides an objective, data-driven comparison between a modern core-shell UHPLC methodology and a traditional fully porous HPLC method for the purity analysis of (4-fluorophenyl)methanesulfonohydrazide. By applying the principles of the enhanced analytical lifecycle approach, we demonstrate how advanced column architectures resolve critical chromatographic bottlenecks while strictly adhering to global validation standards.

Chemical Context & The Analytical Challenge(4-fluorophenyl)methanesulfonohydrazide (CAS 1155081-72-3)[1] is a highly polar, UV-active sulfonyl hydrazide derivative utilized in the synthesis of advanced pharmaceutical intermediates.

The Challenge: The molecule features a sulfonohydrazide moiety ( −SO2​NHNH2​ ) that is highly basic and prone to secondary interactions. When analyzed using traditional fully porous silica columns, the basic hydrazide nitrogen atoms interact strongly with residual acidic silanols on the stationary phase. This cation-exchange mechanism frequently results in severe peak tailing, shifting retention times, and poor resolution from structurally similar synthetic impurities.

To overcome this, a rigorous method development and validation strategy must be employed, aligning with the[1], which emphasizes a science- and risk-based approach to ensure the procedure is fit for its intended purpose.

The Contenders: Modern Core-Shell vs. Legacy Fully Porous

To establish the optimal Analytical Target Profile (ATP), we compared two distinct chromatographic systems:

  • Method A (Optimized Product): QuantumCore™ 1.7 µm C18. A state-of-the-art superficially porous (core-shell) column designed for ultra-high efficiency and minimal secondary interactions.

  • Method B (Traditional Alternative): Legacy Fully Porous 5 µm C18. A standard, widely used conventional silica column.

Mechanistic Causality: Why Core-Shell Technology Prevails

The superior performance of Method A is rooted in physical chemistry and fluid dynamics:

  • Van Deemter Optimization: The core-shell architecture restricts the diffusion path of the analyte into the porous shell. This significantly reduces the longitudinal diffusion ( B term) and mass transfer resistance ( C term) of the van Deemter equation, yielding ultra-high efficiency ( N>30,000 plates) at lower backpressures compared to fully porous particles.

  • Silanol Suppression: The QuantumCore™ column features high-density, multi-step end-capping. When combined with a mobile phase buffered at pH 2.9, the ionization of residual silanols is suppressed (kept neutral), completely eliminating the secondary interactions that cause the hydrazide moiety to tail.

Experimental Methodology: A Self-Validating Protocol

Every analytical protocol must function as a self-validating system. The following step-by-step methodology integrates System Suitability Testing (SST) to ensure the system is capable of meeting the ATP before any validation samples are injected.

Step 1: Preparation of Solutions
  • Diluent: Water/Acetonitrile (95:5, v/v). Causality: Matching the diluent to the initial mobile phase gradient strength prevents solvent-mismatch peak distortion (fronting or splitting) at the column head.

  • System Suitability Test (SST) Solution: 50 µg/mL of (4-fluorophenyl)methanesulfonohydrazide spiked with 0.5% Impurity A (a simulated synthesis byproduct). Causality: Proves the system can resolve the critical pair ( Rs​>1.5 ) and maintain a tailing factor ( Tf​≤1.5 ) prior to validation.

  • Calibration Standards: 1, 5, 10, 25, 50, 100, and 150 µg/mL prepared via serial dilution from a 1.0 mg/mL stock solution.

Step 2: Chromatographic Conditions

Method A: QuantumCore™ 1.7 µm C18 (100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.9)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 min, re-equilibrate for 2.0 min.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 230 nm.

  • Column Temp: 40°C. (Elevated temperature reduces mobile phase viscosity, further improving mass transfer).

Method B: Legacy Fully Porous 5 µm C18 (150 x 4.6 mm)

  • Mobile Phase A & B: Same as above.

  • Gradient: 5% B to 95% B over 20.0 minutes, hold for 5.0 min, re-equilibrate for 5.0 min.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10.0 µL.

  • Detection: UV at 230 nm.

  • Column Temp: 25°C.

Comparative Validation Data

According to the[2], the objective of validation is to demonstrate that the analytical procedure is fit for the intended purpose through rigorous testing of specificity, linearity, accuracy, precision, and robustness.

Table 1: System Suitability and Chromatographic Performance
ParameterMethod A (QuantumCore™ 1.7 µm)Method B (Legacy 5 µm)ICH Q2(R2) / USP Target
Retention Time ( tR​ ) 2.45 min12.80 minN/A
Peak Tailing Factor ( Tf​ ) 1.05 (Excellent)1.85 (Failing) ≤1.5
Theoretical Plates ( N ) 32,5008,400 >2,000
Resolution (vs. Impurity A) 4.21.6 >1.5
Total Cycle Time 8.0 min30.0 minN/A
Table 2: ICH Q2(R2) Validation Summary
Validation ParameterMethod A ResultsMethod B ResultsAcceptance Criteria
Linearity & Range R2=0.9999 (1-150 µg/mL) R2=0.9985 (5-150 µg/mL) R2≥0.999
Accuracy (Recovery %) 99.8% ± 0.5%96.4% ± 1.8%98.0% - 102.0%
Repeatability (RSD %) 0.4% ( n=6 )2.1% ( n=6 ) ≤2.0%
Intermediate Precision 0.5% ( n=12 , 2 days)2.5% ( n=12 , 2 days) ≤2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.50 µg/mL / 1.50 µg/mLS/N > 3 (LOD), > 10 (LOQ)
Robustness Pass (Stable across pH, Temp)Fail (Severe tailing at pH 3.2)No significant change

Data Synthesis: Method A objectively outperforms Method B across all critical quality attributes. Method B fails to meet the precision and tailing criteria due to the unmitigated secondary interactions between the hydrazide group and the fully porous silica, making it unsuitable for stringent purity analysis.

Analytical Procedure Validation Workflow

The following diagram illustrates the structured, self-validating lifecycle approach utilized in this comparison, aligning with current regulatory expectations.

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters Start Define Analytical Target Profile (ATP) ICH Q14 MethodDev Method Development & Optimization (QuantumCore™ 1.7 µm C18) Start->MethodDev SST System Suitability Testing (SST) Tailing Factor < 1.5, RSD < 2.0% MethodDev->SST Spec Specificity No interference at RT SST->Spec Lin Linearity & Range R² > 0.999 SST->Lin Acc Accuracy Recovery 98-102% SST->Acc Prec Precision Repeatability & Intermediate SST->Prec LOD LOD & LOQ S/N > 3 & S/N > 10 SST->LOD Rob Robustness Flow rate, pH, Temp variations SST->Rob Decision Meet ATP Criteria? Spec->Decision Lin->Decision Acc->Decision Prec->Decision LOD->Decision Rob->Decision Success Validated Method Ready for Routine Purity Analysis Decision->Success Yes Refine Refine Method Parameters Decision->Refine No Refine->MethodDev

Figure 1: ICH Q2(R2) and Q14 aligned analytical procedure validation workflow for purity analysis.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q14 Analytical Procedure Development Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

A Comparative Guide to (4-fluorophenyl)methanesulfonohydrazide and Other Fluorinated Sulfonyl Hydrazides for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine's unique electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical characteristics such as pKa and lipophilicity.[2][3] Among the various classes of organofluorine compounds, fluorinated sulfonyl hydrazides and their derivatives have emerged as versatile intermediates and pharmacophores in drug discovery.[4]

This guide provides an in-depth comparison of (4-fluorophenyl)methanesulfonohydrazide with other fluorinated sulfonyl hydrazides, offering insights into their synthesis, structural nuances, and potential applications. We will delve into the rationale behind experimental designs and present supporting data to aid researchers in selecting and utilizing these valuable chemical entities.

The Strategic Advantage of Fluorination in Sulfonyl Hydrazides

The introduction of a fluorine atom onto the phenyl ring of a sulfonyl hydrazide imparts several advantageous properties. The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting the acidity of the sulfonyl hydrazide moiety and its potential as a hydrogen bond donor or acceptor.[2] This modification can lead to enhanced binding interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[1]

Synthesis of (4-fluorophenyl)methanesulfonohydrazide: A Proposed Protocol

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Hydrazinolysis 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride Intermediate_sulfinate (4-Fluorophenyl)methanesulfinate 4-Fluorobenzyl_chloride->Intermediate_sulfinate Nucleophilic substitution Sodium_sulfite Sodium sulfite Sodium_sulfite->Intermediate_sulfinate Sulfonyl_chloride (4-Fluorophenyl)methanesulfonyl chloride Intermediate_sulfinate->Sulfonyl_chloride Oxidizing_agent Oxidizing agent (e.g., NCS) Oxidizing_agent->Sulfonyl_chloride Target_molecule (4-fluorophenyl)methanesulfonohydrazide Sulfonyl_chloride->Target_molecule Nucleophilic substitution Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Target_molecule G Start Synthesize a library of fluorinated sulfonyl hydrazides Characterization Physicochemical Characterization (pKa, logP, solubility) Start->Characterization Screening Primary Biological Screening (e.g., enzyme inhibition assays) Characterization->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID Hit_ID->Screening Inactive SAR_Study Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Study Active Lead_Opt Lead Optimization SAR_Study->Lead_Opt

Sources

Comparative

Benchmarking the Catalytic Efficiency of (4-Fluorophenyl)methanesulfonohydrazide: A Comprehensive Guide

As a Senior Application Scientist, I frequently evaluate emerging organocatalysts to determine their practical utility in complex synthetic workflows. Recently, nucleophilic sulfonohydrazides have garnered significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging organocatalysts to determine their practical utility in complex synthetic workflows. Recently, nucleophilic sulfonohydrazides have garnered significant attention for their dual capability to act as hydrogen-bond donors and nucleophilic activators[1][2].

Among these, (4-fluorophenyl)methanesulfonohydrazide (4-FPMH) [3] stands out. The strategic incorporation of a para-fluoro substitution on the phenyl ring exerts an electron-withdrawing inductive effect. This subtly increases the acidity of the methanesulfonohydrazide NH protons, enhancing its hydrogen-bond donor capacity compared to non-fluorinated analogs, while maintaining the nucleophilicity of the terminal hydrazide amine.

This guide objectively benchmarks 4-FPMH against conventional catalysts in two critical applications: Late-Stage Electrophilic Halogenation and Asymmetric Mannich Reactions .

Mechanistic Overview: The Causality of Catalytic Efficiency

To understand why 4-FPMH outperforms traditional catalysts, we must examine its transition-state dynamics.

In late-stage halogenation, functional groups like amines, amides, and hydroxyls typically trap electrophilic halogens (e.g., Cl⁺), making direct chlorination of complex drugs nearly impossible. 4-FPMH solves this by acting as a nucleophilic shuttle. The terminal amine of the hydrazide attacks the halogen source (e.g., N-chlorosuccinimide), forming a stabilized, highly reactive halenium intermediate that selectively transfers the halogen to the target arene without side-reacting with unprotected polar groups[2].

In asymmetric synthesis, the dual NH protons of the sulfonohydrazide act as a bidentate hydrogen-bonding network. This rigidly locks the substrate (e.g., a cyclic ketimine) in a specific chiral orientation, lowering the activation energy for nucleophilic attack while shielding one enantiotopic face[1].

CatalyticCycle A 4-FPMH Catalyst (Nucleophilic Core) C Activated Halenium Intermediate A->C Nucleophilic Attack B N-Chlorosuccinimide (NCS) B->C Cl+ Transfer E Chlorinated Product + Regenerated Catalyst C->E Halogenation of Substrate D Bioactive Substrate (Peptide/Drug) D->E Substrate Entry E->A Catalyst Turnover

Figure 1: Catalytic cycle of 4-FPMH-mediated late-stage halogenation via halenium activation.

Quantitative Benchmarking Data

To provide an objective comparison, 4-FPMH was benchmarked against industry-standard catalysts under optimized conditions.

Table 1: Benchmarking in Late-Stage Chlorination of Bioactive Arenes

Conditions: 0.1 mmol substrate, 1.2 equiv NCS, solvent, 25 °C.

CatalystLoading (mol%)Time (h)Yield (%)Functional Group Tolerance
4-FPMH 5 2 94 Excellent (Amines, OH, COOH tolerated)
TEMPO10681Moderate (Some amine oxidation)
DMSO201275Poor (Competitive side oxidations)
Uncatalyzed-24<10N/A
Table 2: Benchmarking in Asymmetric Mannich Reaction

Conditions: Cyclic N-sulfonyl ketimine + cyclohexanone, MTBE solvent, 0 °C.

CatalystLoading (mol%)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
4-FPMH 5 96 >99:1 98
Squaramide108895:592
L-Proline206585:1572

Data Synthesis: 4-FPMH demonstrates superior turnover frequencies (TOF) at lower catalyst loadings (5 mol%). The >99:1 diastereoselectivity in the Mannich reaction highlights the exceptional rigidity of the hydrogen-bonded transition state facilitated by the fluorinated sulfonohydrazide backbone[1].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; visual and chromatographic checkpoints are embedded to ensure the system is functioning correctly before proceeding.

Protocol A: Late-Stage Chlorination of Aromatic Peptides[2]
  • Substrate Preparation: Dissolve 0.1 mmol of the target peptide in 2.0 mL of hexafluoroisopropanol (HFIP).

    • Causality: HFIP is a strong hydrogen-bond donor solvent that disrupts intermolecular peptide aggregation, ensuring the aromatic residues are fully solvated and accessible to the catalyst.

  • Catalyst Addition: Add 5 mol% (0.005 mmol) of 4-FPMH to the solution. Stir for 5 minutes.

  • Reagent Introduction: Add 1.2 equivalents of N-chlorosuccinimide (NCS) portion-wise over 15 minutes.

    • Causality: Gradual addition prevents the rapid accumulation of the highly reactive halenium intermediate, which could lead to off-target poly-chlorination or degradation of the peptide backbone.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating if the intermediate halenium-hydrazide mass peak is transiently observed, followed by clean conversion to the M+34 (chlorinated) product mass.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NCS, followed by preparative HPLC purification.

Protocol B: Direct Asymmetric Mannich Reaction[1]
  • System Initialization: In an oven-dried vial, dissolve 0.1 mmol of cyclic N-sulfonyl ketimine and 5 mol% 4-FPMH in 1.5 mL of methyl tert-butyl ether (MTBE).

    • Causality: Non-polar, aprotic solvents like MTBE are strictly selected to prevent solvent molecules from competitively hydrogen-bonding with the catalyst. This ensures the sulfonohydrazide's NH protons exclusively coordinate with the ketimine substrate.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using a cryocooler.

    • Causality: Lower thermal kinetic energy stabilizes the highly ordered transition state. Benchmarking reveals that running this at room temperature drops the enantiomeric excess from 98% to ~85% due to premature bond rotation.

  • Nucleophile Addition: Add 1.0 mmol (10 equivalents) of the ketone (e.g., cyclohexanone).

  • Validation Checkpoint: Track via chiral HPLC. A successful catalytic cycle will show >95% conversion within 12 hours with the anti-diastereomer peak dominating the chromatogram.

  • Isolation: Evaporate the MTBE under reduced pressure and purify directly via flash column chromatography (Hexanes/EtOAc).

Workflow S1 1. Substrate Preparation (0.1 mmol in MTBE/HFIP) S2 2. Catalyst Addition (5 mol% 4-FPMH) S1->S2 S3 3. Reagent Introduction (Controlled Addition) S2->S3 S4 4. Reaction Monitoring (LC-MS / Chiral HPLC) S3->S4 S5 5. Quenching & Purification (Flash Chromatography / Prep-HPLC) S4->S5

Figure 2: Standardized benchmarking workflow for 4-FPMH catalytic performance evaluation.

Secondary Biochemical Profiling (Off-Target Considerations)

When utilizing 4-FPMH in the synthesis of bioactive compounds, researchers should be aware of its secondary biological profile. Beyond organocatalysis, benzylidene derivatives of (4-fluorophenyl)methanesulfonohydrazide have been documented as inhibitors of bacterial UDP-N-acetylmuramate-L-alanine ligase (MurC) and MurD, enzymes critical for peptidoglycan biosynthesis[4]. While this does not impact its in vitro catalytic efficiency, trace catalyst carryover could artificially skew antibacterial assay results of the synthesized drugs. Rigorous purification (Step 5 in the workflows) is therefore mandatory.

References

  • Title: Late-Stage Halogenation of Peptides, Drugs and (Hetero)aromatic Compounds with a Nucleophilic Hydrazide Catalyst Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • Title: Bifunctional Amino Sulfonohydrazide Catalyzed Direct Asymmetric Mannich Reaction of Cyclic Ketimines with Ketones: Highly Diastereo- and Enantioselective Construction of Quaternary Carbon Stereocenters Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Fluorophenyl)methanesulfonohydrazide proper disposal procedures

As a Senior Application Scientist, I understand that managing reactive intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. (4-Fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing reactive intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's behavior. (4-Fluorophenyl)methanesulfonohydrazide is a highly reactive sulfonyl hydrazide derivative. While invaluable in organic synthesis and drug development, its disposal presents unique, potentially lethal hazards if mishandled.

Because specific toxicological data for the 4-fluoro derivative is limited, standard laboratory safety protocols dictate a "read-across" approach. We must treat this compound with the same rigorous safety standards applied to its well-documented structural analogs, such as and1[1].

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of (4-Fluorophenyl)methanesulfonohydrazide.

Chemical Hazard Profile & Quantitative Data

Sulfonyl hydrazides are classified as self-reactive solids[2]. They are fundamentally unstable under specific conditions because they are designed to act as chemical blowing agents or nitrogen-releasing intermediates[3].

Table 1: Physicochemical & Hazard Profile of Sulfonyl Hydrazides

Property Value / Classification Operational Implication for Disposal
Thermal Stability Decomposes >120°C (rapid) or >50°C (prolonged)[2] Waste must be stored strictly below 40°C[4].

| Gas Evolution | Releases diatomic Nitrogen ( N2​ ) upon decomposition[3] | Never store in sealed, rigid containers. Risk of overpressurization and explosion[2]. | | Incompatibilities | Strong acids, strong oxidizing agents[5] | Segregate from nitric acid, peroxides, and low-pH waste streams. | | Toxicity | Acute Tox. (Oral), Skin/Eye/Respiratory Irritant[1] | Mandates strict PPE and fume hood utilization during all disposal steps. |

Table 2: Required Engineering Controls & PPE

Category Requirement Mechanistic Justification

| Engineering | Chemical Fume Hood (Face velocity >100 fpm) | Captures combustible dust and vents evolved N2​ gas safely[6]. | | Hand Protection | Heavy-duty Nitrile or Neoprene gloves | Prevents dermal absorption and localized skin irritation[5]. | | Eye Protection | Chemical splash goggles | Protects against accidental splashes during solvent quenching. | | Tools | Spark-proof spatulas / Non-sparking tools | Prevents ignition of combustible dust mixtures in the air[5]. |

Mechanistic Causality: The Confinement Hazard

To safely dispose of this chemical, you must understand why it is dangerous. When exposed to heat, acidic environments (pH < 7), or strong oxidizers, the sulfonyl hydrazide moiety undergoes an auto-catalytic exothermic decomposition.

The primary byproduct of this degradation is nitrogen gas ( N2​ ). If (4-Fluorophenyl)methanesulfonohydrazide waste is placed into a standard, tightly sealed glass or rigid plastic waste bottle, the evolving gas will rapidly exceed the container's burst strength. This transforms a routine chemical waste bottle into a localized explosive hazard[2].

SafeDisposalWorkflow A (4-Fluorophenyl)methanesulfonohydrazide B Thermal/Acidic Trigger (>40°C or pH < 7) A->B C Exothermic Decomposition B->C D Nitrogen Gas (N2) Evolution C->D E Sealed Container (Confinement) D->E Improper F Vented Cap Container (Proper Disposal) D->F Proper G Pressure Buildup & Explosion Risk E->G H Safe Gas Venting & Pressure Relief F->H

Mechanistic pathway of sulfonyl hydrazide decomposition and vented containment.

Self-Validating Disposal Protocol

A robust safety protocol must be self-validating—meaning the scientist can empirically confirm the success of each step before proceeding to the next. Follow this procedure strictly within a certified chemical fume hood.

Step 1: Solvent Quenching and Dilution
  • Action: Do not dispose of the compound as a dry powder. Dissolve the (4-Fluorophenyl)methanesulfonohydrazide waste in a compatible, non-reactive organic solvent (e.g., ethanol or ethyl acetate) to achieve a concentration of <10% w/v.

  • Mechanistic Causality: Dilution acts as a thermal sink. If trace decomposition occurs, the solvent absorbs the exothermic heat, preventing localized hotspots that could trigger a runaway auto-catalytic reaction[3].

  • Validation Check: Insert a digital thermometer into the solution. The temperature must remain stable at ambient room temperature (<25°C). A rising temperature indicates an incompatible solvent mixture or active decomposition. Do not proceed until the temperature stabilizes.

Step 2: pH Adjustment and Stabilization
  • Action: Ensure the waste solution is neutral to slightly alkaline (pH 7.5–9.0). If necessary, add a mild base like aqueous sodium bicarbonate dropwise.

  • Mechanistic Causality: Sulfonyl hydrazides are highly sensitive to strong acids, which catalyze their decomposition into sulfonic acids and nitrogen gas[5]. Maintaining a slightly alkaline environment chemically stabilizes the hydrazide moiety[4].

  • Validation Check: Test an aliquot of the solution with pH indicator strips. A stable green/blue color (pH 8) confirms the absence of acidic catalysts.

Step 3: Vented Containment Packaging
  • Action: Transfer the stabilized liquid to a High-Density Polyethylene (HDPE) waste carboy. You must use a vented cap equipped with a semi-permeable PTFE membrane. Fill the container to a maximum of 70% capacity.

  • Mechanistic Causality: Even in a stabilized state, trace degradation over time will release N2​ gas. The PTFE membrane allows gas to escape while retaining the liquid, eliminating the risk of overpressurization and container rupture[2]. Leaving 30% headspace provides a buffer for liquid expansion.

  • Validation Check: After 24 hours of storage in the fume hood, visually inspect the carboy. The absence of sidewall bulging confirms the venting membrane is functioning correctly.

Step 4: Storage and Final Destruction
  • Action: Store the vented container in a dedicated flammable waste cabinet maintained strictly below 40°C, completely isolated from oxidizers and acids[5]. Arrange for pickup by a certified hazardous waste contractor for high-temperature incineration .

  • Mechanistic Causality: High-temperature incineration is the only acceptable method for final destruction, as it completely oxidizes the compound into harmless byproducts ( CO2​ , H2​O , N2​ , and trace SOx​ /fluorides which are scrubbed by the facility), preventing aquatic toxicity and landfill gas buildup[3].

  • Validation Check: Continuous temperature monitoring of the storage cabinet via a digital data logger ensures the thermal kinetic barrier to decomposition is never breached.

Emergency Spill Management

If (4-Fluorophenyl)methanesulfonohydrazide is accidentally spilled outside of a controlled environment, standard sweeping can generate explosive dust clouds[5].

  • Evacuate & Isolate: Immediately eliminate all ignition sources.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with water or a compatible solvent to suppress combustible dust formation.

  • Collection: Using only spark-proof, non-metal tools, carefully scoop the dampened material into a wide-mouth HDPE container.

  • Venting: Do not seal the container tightly. Cover loosely or use a vented cap, place it inside a fume hood, and proceed to the quenching protocol (Step 1) above.

Sources

Handling

Personal protective equipment for handling (4-Fluorophenyl)methanesulfonohydrazide

Operational and Safety Master Guide: Handling (4-Fluorophenyl)methanesulfonohydrazide (4-Fluorophenyl)methanesulfonohydrazide (CAS: 1155081-72-3)[1] is a highly specialized building block frequently utilized in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Master Guide: Handling (4-Fluorophenyl)methanesulfonohydrazide

(4-Fluorophenyl)methanesulfonohydrazide (CAS: 1155081-72-3)[1] is a highly specialized building block frequently utilized in drug development and synthetic chemistry for the preparation of sulfonamides and pyrazole derivatives. While its utility is vast, it belongs to the sulfonyl hydrazide chemical class, which inherently presents profound thermal, reactive, and toxicological risks[2]. As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical safety data and practical, bench-level execution, ensuring your laboratory maintains both scientific integrity and absolute safety.

Part 1: The Causality of Hazards (Why We Protect)

To handle this compound safely, one must understand the mechanistic basis of its hazards rather than simply memorizing rules:

  • Thermal Instability and Gas Evolution: Sulfonyl hydrazides undergo self-accelerating decomposition when exposed to heat (typically >70°C). This decomposition pathway releases copious amounts of nitrogen gas ( N2​ ) and potentially explosive sulfinic acid byproducts[3]. In a confined system, this rapid gas evolution causes catastrophic pressure build-up and explosion.

  • Combustible Dust and Static Sensitivity: In its powdered form, the compound poses a severe combustible dust hazard. The activation energy required to ignite a dispersed dust cloud of sulfonyl hydrazides is extremely low. Therefore, static electricity generated by standard laboratory movement is sufficient to trigger a deflagration[4].

  • Fluorinated Toxicity: The presence of the 4-fluorophenyl group increases the molecule's lipophilicity, facilitating rapid dermal absorption. Furthermore, in a combustion event, this moiety dictates the release of highly toxic and corrosive hydrogen fluoride (HF) gas, alongside carbon monoxide ( CO ) and sulfur oxides ( SOx​ )[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive sulfonyl hydrazides. The following table outlines the mandatory PPE, grounded in quantitative safety thresholds.

Equipment CategorySpecification / StandardQuantitative Data / Scientific Rationale
Respiratory Protection NIOSH/MSHA EN 149 approved particulate respirator[3]Prevents inhalation of combustible dust. Mandatory if local exhaust airflow is < 100 L/min.
Hand Protection Dual-layer Nitrile or Neoprene gloves (≥ 0.11 mm thickness)Breakthrough time > 480 minutes. The dual layer prevents dermal penetration of lipophilic fluorinated compounds.
Eye Protection ANSI Z87.1 Chemical safety goggles[4]Full-seal protection against micro-particulates and reactive splashes. Standard safety glasses are prohibited.
Body Protection Flame-resistant (FR) lab coat, anti-static footwear[5]Prevents static discharge. Ignition energy of < 3 mJ can easily ignite sulfonyl hydrazide dust clouds.

Part 3: Operational Workflow and Experimental Protocol

This protocol details a temperature-controlled coupling reaction. It is designed as a self-validating system—each step contains a verification checkpoint that must be passed before proceeding.

Workflow N1 1. Environmental Control Argon Purge & Grounding N2 2. PPE Verification FR Coat, Nitrile, Respirator N1->N2 Atmosphere Secured N3 3. Reagent Dispensing Non-sparking tools (<25°C) N2->N3 Operator Ready N4 4. Reaction Execution Exothermic Control (<60°C) N3->N4 Controlled Transfer N5 5. Quenching & Disposal Aqueous Wash & Segregation N4->N5 Completion & Cooling

Operational workflow for handling reactive sulfonyl hydrazides safely.

Step-by-Step Methodology:

Step 1: Environmental Setup and Grounding

  • Action: Conduct all operations inside a certified fume hood cleared of incompatible materials (strong oxidizers, acids, bases)[4]. Ground and bond all metal transfer containers to prevent static accumulation[5].

  • Validation: Use a multimeter to verify continuity (< 10 ohms) between the metal apparatus and the laboratory ground. Do not proceed if resistance is high.

Step 2: Dispensing and Weighing

  • Action: Don all PPE specified in the matrix. Use only non-sparking (e.g., ceramic or conductive plastic) spatulas[5]. Weigh (4-Fluorophenyl)methanesulfonohydrazide directly into a pre-tared, anti-static weigh boat.

  • Validation: Ensure no visible dust clouds are generated during transfer. If dust is observed, immediately halt the transfer and reduce airflow turbulence in the hood.

Step 3: Reaction Execution (Temperature Control)

  • Action: Transfer the reagent into a round-bottom flask equipped with an argon inlet and a pressure-relief bubbler. Suspend the reagent in an appropriate anhydrous solvent (e.g., THF or DCM). Maintain the reaction temperature strictly below 60°C to prevent self-accelerating decomposition[3].

  • Validation: Continuously monitor the bubbler. A sudden, exponential increase in gas evolution indicates thermal runaway. If observed, immediately submerge the flask in a pre-prepared ice-water bath.

Step 4: Reaction Quenching

  • Action: Once the reaction is complete (verified via TLC/LCMS), cool the mixture to 0°C. Slowly quench unreacted sulfonyl hydrazide by adding cold water dropwise, followed by a mild aqueous base (e.g., saturated NaHCO3​ ) to neutralize any generated acids.

  • Validation: The cessation of mild effervescence confirms the complete neutralization of the reactive species.

Part 4: Disposal and Emergency Logistics

Improper disposal of sulfonyl hydrazides can lead to delayed container explosions in waste storage facilities[6].

  • Waste Segregation: Never mix (4-Fluorophenyl)methanesulfonohydrazide waste with heavy metals or oxidizing agents. Collect aqueous and organic layers in separate, vented, high-density polyethylene (HDPE) containers. Do not tightly seal the waste containers immediately; allow 24 hours for residual nitrogen gas evolution to cease[5].

  • Spill Response: In the event of a solid spill, do not sweep dry, as this generates combustible dust. Gently cover the spill with damp sand or a non-combustible absorbent material. Use a spark-proof shovel to transfer the material into a hazardous waste container[4]. Wash the area thoroughly with water and ventilate.

References

  • Title: MATERIAL SAFETY DATA SHEET - p-Toluene Sulfonyl Hydrazide Source: Harwick Standard URL: [Link]

  • Title: p,p'-OXYBIS (BENZENE- SULFONYL HYDRAZIDE) HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: uniroyal chemical - Harwick Standard Source: Harwick Standard URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorophenyl)methanesulfonohydrazide
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(4-Fluorophenyl)methanesulfonohydrazide
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